molecular formula C26H58O6S B15443195 Sulfuric acid;tridecan-2-ol CAS No. 65624-93-3

Sulfuric acid;tridecan-2-ol

Cat. No.: B15443195
CAS No.: 65624-93-3
M. Wt: 498.8 g/mol
InChI Key: JOTPUQDJWRJHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfuric acid;tridecan-2-ol is a useful research compound. Its molecular formula is C26H58O6S and its molecular weight is 498.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

CAS No.

65624-93-3

Molecular Formula

C26H58O6S

Molecular Weight

498.8 g/mol

IUPAC Name

sulfuric acid;tridecan-2-ol

InChI

InChI=1S/2C13H28O.H2O4S/c2*1-3-4-5-6-7-8-9-10-11-12-13(2)14;1-5(2,3)4/h2*13-14H,3-12H2,1-2H3;(H2,1,2,3,4)

InChI Key

JOTPUQDJWRJHCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)O.CCCCCCCCCCCC(C)O.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Reaction of Sulfuric Acid and Tridecan-2-ol

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid-catalyzed dehydration of tridecan-2-ol using sulfuric acid. The reaction mechanism, experimental protocols, potential products, and relevant quantitative data are detailed to support research and development in organic synthesis.

Core Reaction: Dehydration of a Secondary Alcohol

The reaction between tridecan-2-ol, a long-chain secondary alcohol, and concentrated sulfuric acid is a classic example of an acid-catalyzed dehydration. This elimination reaction results in the formation of a mixture of isomeric alkenes, primarily tridecenes, by removing a molecule of water. The reaction is typically carried out at elevated temperatures.[1]

Reaction Mechanism

The dehydration of tridecan-2-ol with sulfuric acid proceeds through an E1 (Elimination, Unimolecular) mechanism.[1] This multi-step process involves the formation of a carbocation intermediate.

The key steps are as follows:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of tridecan-2-ol by the sulfuric acid catalyst. This step is a rapid equilibrium where the alcohol acts as a base. The protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+), water.[1][2]

  • Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a secondary carbocation at the second carbon of the tridecane (B166401) chain. This step is the rate-determining step of the reaction.[1]

  • Deprotonation to Form the Alkene: A weak base, which can be a water molecule or the conjugate base of sulfuric acid (HSO4-), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond and regenerates the acid catalyst.

Due to the structure of tridecan-2-ol, proton abstraction can occur from two different adjacent carbons (C1 and C3), leading to the formation of a mixture of alkene isomers.

Signaling Pathway Diagram

Caption: The E1 mechanism for the dehydration of tridecan-2-ol.

Product Distribution and Zaitsev's Rule

The elimination of a proton from the secondary carbocation can lead to the formation of different constitutional isomers of tridecene. According to Zaitsev's Rule , the major product of the elimination reaction will be the most substituted (and therefore most stable) alkene.

  • Zaitsev Product: Removal of a proton from the C3 position results in the formation of 2-tridecene . This is the more substituted alkene and is expected to be the major product. 2-Tridecene can exist as both cis (Z) and trans (E) stereoisomers, with the trans isomer generally being more stable and thus formed in a slightly higher amount.

  • Hofmann Product: Removal of a proton from the C1 methyl group results in the formation of 1-tridecene . This is the less substituted alkene and is expected to be the minor product.

It is important to note that carbocation rearrangements are a possibility in E1 reactions, especially if a more stable carbocation can be formed.[3] However, in the case of the tridecan-2-yl cation, a hydride shift to an adjacent carbon would result in another secondary carbocation, offering no significant stability advantage. Therefore, significant rearrangement is not expected under typical conditions.

Quantitative Data

ProductExpected Yield (%)Boiling Point (°C)
(E)-2-Tridecene60 - 70~233
(Z)-2-Tridecene20 - 30~233
1-Tridecene5 - 10232.7
Total Alkenes 85 - 95 -
Side Products< 5-

Note: Yields are estimates and can be influenced by reaction conditions. Boiling points are approximate.

Experimental Protocol

The following is a general procedure for the acid-catalyzed dehydration of a long-chain secondary alcohol like tridecan-2-ol.

Materials:

  • Tridecan-2-ol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dichloromethane or diethyl ether (for extraction)

  • Boiling chips

Apparatus:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add a measured amount of tridecan-2-ol. While cooling the flask in an ice bath and stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%). Add a few boiling chips to the flask.

  • Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle or oil bath. The temperature for the dehydration of a secondary alcohol is typically in the range of 100-140°C.[1] The alkene products will co-distill with water as they are formed.

  • Work-up: Collect the distillate in a receiving flask cooled in an ice bath. Transfer the distillate to a separatory funnel.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Wash the organic layer with water and then with brine. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Decant the dried organic layer and remove the solvent using a rotary evaporator or by simple distillation.

  • Purification and Analysis: The resulting mixture of tridecene isomers can be purified by fractional distillation. The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow Diagram

Caption: A typical experimental workflow for the dehydration of tridecan-2-ol.

Potential Side Reactions

While the primary reaction is dehydration, other reactions can occur, especially under harsh conditions (e.g., high temperatures, high acid concentration).

  • Ether Formation: At lower temperatures, a competing SN2 reaction can lead to the formation of di(tridecan-2-yl) ether.[1]

  • Oxidation: Hot, concentrated sulfuric acid is a strong oxidizing agent and can oxidize the alcohol to ketones or carboxylic acids, and in extreme cases, to carbon dioxide.

  • Polymerization: The alkene products can undergo acid-catalyzed polymerization, especially at higher temperatures.

Careful control of the reaction temperature is crucial to maximize the yield of the desired alkene products and minimize the formation of byproducts.

References

An In-depth Technical Guide to the Chemical Properties of Tridecan-2-yl Sulfate

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecan-2-yl sulfate (B86663) is a secondary alkyl sulfate that, despite its simple structure, is not extensively characterized in publicly available scientific literature. This technical guide consolidates the available information on its predicted chemical properties, potential synthesis, and the known biological activities of related long-chain alkyl sulfates. Due to the scarcity of direct experimental data, this guide leverages information on analogous compounds, such as sodium tridecyl sulfate and its precursor tridecan-2-ol, to provide a comprehensive overview for research and development purposes.

Introduction

Alkyl sulfates are a class of organic compounds with a long history of use as surfactants in various industrial and commercial applications. Their amphiphilic nature, consisting of a hydrophobic alkyl chain and a hydrophilic sulfate group, allows them to reduce surface tension and form micelles in aqueous solutions. While primary alkyl sulfates, such as sodium dodecyl sulfate (SDS), are well-studied, secondary alkyl sulfates like tridecan-2-yl sulfate are less characterized. Understanding the chemical and physical properties of these molecules is crucial for their potential application in drug delivery, as detergents, or in other specialized chemical formulations. This guide aims to provide a detailed technical overview of tridecan-2-yl sulfate, addressing its structure, properties, and potential synthesis, while clearly indicating where data is inferred from related compounds due to the lack of direct experimental values.

Chemical and Physical Properties

Structure and Nomenclature
  • IUPAC Name: Tridecan-2-yl sulfate

  • Molecular Formula: C₁₃H₂₈O₄S

  • Molecular Weight: 280.42 g/mol (for the hydrogen sulfate form)

  • Structure:

Physicochemical Data

The following tables summarize the known and predicted physicochemical properties of tridecan-2-ol (the precursor alcohol) and sodium tridecyl sulfate (a primary alkyl sulfate analog). These values provide a baseline for estimating the properties of tridecan-2-yl sulfate.

Table 1: Physicochemical Properties of Tridecan-2-ol

PropertyValueSource
Molecular Formula C₁₃H₂₈OPubChem
Molecular Weight 200.36 g/mol PubChem
Appearance Colorless liquidInferred
Boiling Point ~260 °C (Predicted)PubChem
Melting Point 18-20 °CPubChem
LogP (Octanol/Water) 5.3 (Predicted)PubChem
Water Solubility Low (Predicted)PubChem

Table 2: Physicochemical Properties of Sodium Tridecyl Sulfate

PropertyValueSource
Molecular Formula C₁₃H₂₇NaO₄SPubChem[1]
Molecular Weight 302.41 g/mol PubChem[1]
Appearance White to pale yellow solid or viscous liquidCymitQuimica[2]
Melting Point 185-189 °CChemicalBook[3]
Water Solubility SolubleChemicalBook[4], CymitQuimica[2]
Critical Micelle Concentration (CMC) Data not available for the pure compound

It is expected that tridecan-2-yl sulfate, in its salt form (e.g., sodium tridecan-2-yl sulfate), would exhibit properties similar to sodium tridecyl sulfate, acting as an anionic surfactant with good water solubility. The secondary nature of the sulfate group might slightly alter its packing in micelles and its surface activity compared to its primary counterpart.

Experimental Protocols: Synthesis of Secondary Alkyl Sulfates

While a specific protocol for the synthesis of tridecan-2-yl sulfate is not published, a general and improved method for the preparation of secondary alkyl sulfates has been described.[5] This method is suitable for long-chain alcohols and proceeds with retention of configuration.

General Synthesis of Secondary Alkyl Sulfates

The synthesis involves the sulfation of the corresponding secondary alcohol, in this case, tridecan-2-ol, using a sulfur trioxide complex.

Reaction:

R-CH(OH)-R' + SO₃-Base Complex → R-CH(OSO₃H)-R' + Base

Where R = CH₃(CH₂)₁₀- and R' = -CH₃

Detailed Methodology:

  • Preparation of the Alkoxide: The secondary alcohol (tridecan-2-ol) is first converted to its sodium alkoxide by reacting it with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

  • Sulfation: The resulting alkoxide is then treated with a triethylamine-sulfur trioxide complex (Et₃N·SO₃). This complex is a mild sulfating agent that minimizes side reactions. The reaction is typically carried out at room temperature with stirring.

  • Workup: After the reaction is complete, the mixture is quenched with water or a dilute acid. The product, tridecan-2-yl sulfate, can then be isolated and purified using standard techniques such as extraction and chromatography. If the sodium salt is desired, the acidic product is neutralized with sodium hydroxide.

Logical Workflow for the Synthesis of Sodium Tridecan-2-yl Sulfate:

A potential synthetic route to sodium tridecan-2-yl sulfate.

Biological Activity and Potential Applications

Direct studies on the biological activity of tridecan-2-yl sulfate are absent from the literature. However, the biological effects of long-chain alkyl sulfates, in general, are well-documented.

Surfactant and Detergent Properties

Like other alkyl sulfates, tridecan-2-yl sulfate is expected to act as an anionic surfactant.[2][4] This property makes it potentially useful in:

  • Cleaning Formulations: As a detergent in industrial and household cleaning products.

  • Emulsification: As an emulsifying agent in various formulations, including cosmetics and personal care products.

  • Foaming Agent: To generate foam in products like shampoos and soaps.

Interaction with Biological Systems

Alkyl sulfates are known to interact with biological membranes and proteins. Their biological activity is often dependent on the length of the alkyl chain.

  • Bacteriostatic Action: Some alkyl sulfates have been shown to possess selective bacteriostatic action.

  • Enzyme Modulation: Anionic surfactants can interact with enzymes, leading to either activation or inhibition of their activity. This interaction is thought to involve both electrostatic and hydrophobic interactions with the protein structure.

  • Cell Membrane Disruption: At sufficient concentrations, alkyl sulfates can disrupt cell membranes, a property that contributes to their antimicrobial effects but also to their potential cytotoxicity.

Logical Relationship of Alkyl Sulfate Properties and Biological Effects:

Relationship between the chemical nature and biological activity of alkyl sulfates.

Conclusion

Tridecan-2-yl sulfate represents a gap in the comprehensive characterization of secondary alkyl sulfates. While its direct experimental data is scarce, this guide provides a foundational understanding based on the properties of its precursor and a primary alkyl sulfate analog. The provided synthetic methodology offers a viable route for its preparation, which would enable further experimental investigation into its physicochemical properties and biological activities. Such research is warranted to explore its potential in various applications, from specialty surfactants to probes for studying biological systems. It is recommended that future work focuses on the synthesis and purification of tridecan-2-yl sulfate, followed by a thorough characterization of its properties to validate the inferences made in this guide.

References

Spectroscopic Analysis of Secondary Alkyl Sulfates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of secondary alkyl sulfates. These compounds are of significant interest in various fields, including their use as surfactants and their potential presence as process-related impurities in drug substances. A thorough understanding of their structural characterization is crucial for quality control, safety assessment, and formulation development.

This document details the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in the analysis of secondary alkyl sulfates. It includes detailed experimental protocols, tabulated spectral data for easy reference, and workflow diagrams to guide the analytical process.

Introduction to Secondary Alkyl Sulfates

Secondary alkyl sulfates are a class of organic compounds characterized by a sulfate (B86663) group attached to a secondary carbon atom within an alkyl chain. Their amphiphilic nature, arising from a hydrophobic alkyl tail and a hydrophilic sulfate head, makes them effective surfactants. However, their potential to be genotoxic impurities in pharmaceutical products necessitates sensitive and specific analytical methods for their detection and quantification.

Spectroscopic techniques are indispensable tools for the unambiguous identification and structural elucidation of these molecules. This guide will delve into the practical aspects of applying NMR, MS, and FTIR for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of secondary alkyl sulfates by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Key Diagnostic NMR Signals

The position of the sulfate group on a secondary carbon atom gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The proton attached to the carbon bearing the sulfate group (the α-proton) is significantly deshielded and appears at a characteristic downfield chemical shift. Similarly, the α-carbon itself exhibits a distinct downfield shift in the ¹³C NMR spectrum.

Tabulated NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for a representative secondary alkyl sulfate, sodium dodecyl-2-sulfate. These values can serve as a reference for the identification of similar structures.

Table 1: ¹H NMR Spectral Data of Sodium Dodecyl-2-Sulfate

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-2 (CH-OSO₃⁻)~ 4.0m
H-1 (CH₃)~ 1.2d
H-3 (CH₂)~ 1.6m
-(CH₂)ₙ-1.2 - 1.4m
Terminal CH₃~ 0.9t

Table 2: ¹³C NMR Spectral Data of Sodium Dodecyl-2-Sulfate

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (CH-OSO₃⁻)~ 75 - 80
C-1 (CH₃)~ 20 - 25
C-3 (CH₂)~ 30 - 35
-(CH₂)ₙ-22 - 32
Terminal CH₃~ 14
Experimental Protocol: NMR Sample Preparation

A well-defined protocol is essential for acquiring high-quality NMR spectra.[1][2][3]

Materials:

  • Secondary alkyl sulfate sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tube (5 mm)

  • Vortex mixer

  • Pipette

Procedure:

  • Weigh the appropriate amount of the secondary alkyl sulfate sample directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the sample until the solid is completely dissolved. The solution should be clear and free of any particulates.

  • Carefully transfer the solution into the NMR tube using a pipette. Avoid introducing any solid particles.

  • Ensure the solvent height in the NMR tube is sufficient for analysis (typically around 4-5 cm).

  • Cap the NMR tube and wipe the outside with a lint-free tissue before inserting it into the NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of secondary alkyl sulfates, aiding in their identification and structural confirmation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Ionization Techniques and Fragmentation Patterns

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information. ESI is a "soft" ionization technique that typically produces the intact molecular ion, confirming the molecular weight.

The fragmentation of secondary alkyl sulfates is influenced by the position of the sulfate group. Common fragmentation pathways include cleavage of the C-O bond of the sulfate ester and cleavage of the C-C bonds adjacent to the carbon bearing the sulfate group.

Tabulated Mass Spectrometry Data

The following table summarizes the expected key ions for a representative secondary alkyl sulfate in both positive and negative ion modes.

Table 3: Characteristic Mass Spectrometry Fragments of a Secondary Alkyl Sulfate (e.g., Sodium Dodecyl-2-Sulfate)

m/zIonIonization ModeDescription
[M-Na]⁻C₁₂H₂₅O₄S⁻Negative ESIDeprotonated molecular ion
97HSO₄⁻Negative ESI/EISulfate head group
80SO₃⁻Negative ESI/EILoss of oxygen from sulfate
[M+Na]⁺C₁₂H₂₅O₄SNa₂⁺Positive ESISodiated molecular ion
Varies[CₙH₂ₙ₊₁]⁺Positive EIAlkyl fragments from chain cleavage
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of secondary alkyl sulfates as impurities in a drug substance.[4][5][6][7]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI is often preferred for the detection of sulfates.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using a precursor ion (e.g., [M-Na]⁻) and a specific product ion (e.g., HSO₄⁻).

  • Source Parameters: Optimized for the specific instrument and analyte, including capillary voltage, cone voltage, and gas flows.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For secondary alkyl sulfates, the key vibrational bands are those associated with the sulfate group and the alkyl chain.

Characteristic Absorption Bands

The sulfate group (R-O-SO₃⁻) gives rise to strong and characteristic absorption bands in the infrared spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly diagnostic.

Tabulated FTIR Data

The table below lists the characteristic FTIR absorption bands for alkyl sulfates.

Table 4: Characteristic FTIR Absorption Bands for Alkyl Sulfates

Wavenumber (cm⁻¹)VibrationIntensity
~1215 - 1250Asymmetric S=O stretchingStrong
~1060 - 1080Symmetric S=O stretchingStrong
~820 - 860C-O-S stretchingMedium
2850 - 2960C-H stretching (alkyl chain)Strong
1450 - 1470C-H bending (alkyl chain)Medium

Data compiled from various sources including[8][9].

Experimental Protocol: FTIR Analysis

This protocol describes the analysis of a solid secondary alkyl sulfate sample using an Attenuated Total Reflectance (ATR) accessory.[9]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid secondary alkyl sulfate sample onto the center of the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal using the ATR's pressure clamp.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate typical workflows for the analysis and synthesis of secondary alkyl sulfates.

References

Physical characteristics of tridecan-2-ol reaction with H2SO4

Author: BenchChem Technical Support Team. Date: October 2025

An In-depth Technical Guide on the Physical Characteristics of Tridecan-2-ol Reaction with H₂SO₄

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of tridecan-2-ol using sulfuric acid (H₂SO₄). Tridecan-2-ol, a secondary alcohol, undergoes an E1 elimination reaction in the presence of a strong acid catalyst and heat to yield a mixture of isomeric alkenes, primarily tridecenes. This document details the physical properties of the reactant and its products, the underlying reaction mechanism, a comprehensive experimental protocol, and essential safety considerations. The information is intended to support researchers and professionals in the fields of organic synthesis and drug development.

Physical Characteristics of Reactant and Products

The reaction involves the conversion of tridecan-2-ol, a long-chain secondary alcohol, into various isomers of tridecene. The physical properties of these compounds are crucial for experimental design, purification, and characterization.

Tridecan-2-ol

Tridecan-2-ol is a secondary alcohol characterized by a hydroxyl group on the second carbon of a thirteen-carbon chain.[1] It exists as a colorless solid or melt at room temperature.[2]

PropertyValue
Molecular Formula C₁₃H₂₈O
Molecular Weight 200.36 g/mol [1]
Melting Point 22 to 30 °C (71.6 to 86 °F)[2][3][4]
Boiling Point 256 to 258 °C (492.8 to 496.4 °F) at 760 mmHg[3]
Density 0.831 g/cm³[4]
Flash Point 102.22 °C (216 °F)[3][4]
Appearance Colorless to white solid or melt[2][5]
Solubility Low water solubility[2]
CAS Number 1653-31-2[1]
Tridecene (Products)

The dehydration of tridecan-2-ol results in a mixture of tridecene isomers, primarily 1-tridecene (B165156) and 2-tridecene (in cis and trans forms). These are colorless liquids at room temperature.[6][7]

Property1-Tridecene(E)-Tridec-2-ene
Molecular Formula C₁₃H₂₆C₁₃H₂₆
Molecular Weight 182.35 g/mol [7]182.35 g/mol [8]
Melting Point -23 to -24 °C (-9.4 to -11.2 °F)[7]Not available
Boiling Point 232 to 233 °C (449.6 to 451.4 °F)[7]Not available
Density 0.766 g/mL at 25 °CNot available
Appearance Colorless liquid[6][7]Liquid[8]
Solubility Insoluble in water; soluble in non-polar organic solvents[6]Not available
CAS Number 2437-56-1[6]41446-58-6[8]

Reaction Mechanism and Pathway

The reaction of tridecan-2-ol with concentrated sulfuric acid is a classic acid-catalyzed dehydration that proceeds via an E1 (Elimination, Unimolecular) mechanism.[9][10] This multi-step process is favored for secondary and tertiary alcohols.[9]

Step 1: Protonation of the Alcohol The hydroxyl group of tridecan-2-ol acts as a weak base and is protonated by the strong acid catalyst (H₂SO₄), forming a good leaving group, an alkyloxonium ion.[9][10][11]

Step 2: Formation of a Carbocation The protonated hydroxyl group departs as a water molecule, resulting in the formation of a secondary carbocation at the second carbon position.[9][11] This is the rate-determining step of the reaction.

Step 3: Deprotonation to Form an Alkene A weak base, such as the bisulfate ion (HSO₄⁻) or another alcohol molecule, abstracts a proton from a carbon atom adjacent to the carbocation. This leads to the formation of a double bond.

Due to the structure of the secondary carbocation, deprotonation can occur from two different adjacent carbons, leading to a mixture of products:

  • 1-Tridecene: Formed by removing a proton from the first carbon (C1).

  • 2-Tridecene: Formed by removing a proton from the third carbon (C3).

According to Zaitsev's Rule , the major product will be the most stable, most substituted alkene. Therefore, 2-tridecene is expected to be the major product. Furthermore, 2-tridecene can exist as geometric isomers (cis and trans).[12][13]

Caption: E1 Dehydration Mechanism of Tridecan-2-ol.

Experimental Protocols

The following is a generalized protocol for the dehydration of a secondary alcohol, adapted for tridecan-2-ol. Reaction temperatures for secondary alcohols are typically in the range of 100–140 °C.[9][11]

Materials and Equipment
  • Tridecan-2-ol

  • Concentrated sulfuric acid (98%) or concentrated phosphoric acid (85%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or a similar organic solvent

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Separatory funnel

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure
  • Reaction Setup: Place 1 mole equivalent of tridecan-2-ol into a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: While cooling the flask in an ice bath and stirring, slowly add 0.2-0.5 mole equivalents of cold, concentrated sulfuric acid dropwise. Note: Phosphoric acid is often preferred as it is less oxidizing and leads to fewer side reactions like charring.[13][14]

  • Dehydration: Assemble a simple distillation apparatus with the reaction flask. Heat the mixture gently using a heating mantle to a temperature of 100-140 °C. The alkene product, being more volatile than the alcohol, will distill over along with water.

  • Workup - Neutralization: Collect the distillate in a flask cooled in an ice bath. Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Workup - Extraction: Wash the organic layer with water, followed by a brine solution. Separate the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Purification: Decant or filter the dried liquid and purify it via fractional distillation to separate the isomeric alkene products from any unreacted alcohol.

Caption: General Experimental Workflow for Dehydration.

Safety and Handling

Concentrated Sulfuric Acid (H₂SO₄):

  • Hazards: Extremely corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. The reaction is highly exothermic, especially when mixed with water or alcohols.[13][14]

  • Precautions: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Add acid slowly to the alcohol while cooling to control the exothermic reaction. Work in a well-ventilated fume hood.

Tridecan-2-ol:

  • Hazards: Generally considered to have low acute toxicity.[2] May cause skin and eye irritation upon contact.[15]

  • Precautions: Avoid contact with skin and eyes. Use in a well-ventilated area.

Reaction Mixture:

  • The reaction can produce dark-colored byproducts due to oxidation and polymerization, a process often referred to as charring.[14][16] This is more common with sulfuric acid than with phosphoric acid.

Conclusion

The reaction of tridecan-2-ol with sulfuric acid is an effective method for synthesizing tridecene isomers via an E1 dehydration mechanism. A thorough understanding of the physical properties of the involved substances, precise control over reaction conditions (especially temperature), and adherence to safety protocols are paramount for achieving high yields and ensuring laboratory safety. The major product, 2-tridecene, is favored according to Zaitsev's rule, but a mixture of isomers is expected, necessitating purification by fractional distillation. This guide provides the foundational knowledge for professionals to successfully carry out and adapt this important organic transformation.

References

Preliminary Investigation of Tridecan-2-ol Sulfation Byproducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tridecan-2-ol is a secondary alcohol with potential applications in various industries. Sulfation of alcohols is a common chemical modification to alter their physicochemical properties, often to enhance their surfactant capabilities or biological activity. The process of sulfation, however, is not always perfectly selective and can lead to the formation of various byproducts. Understanding and controlling the formation of these byproducts is critical for process optimization, product purity, and ensuring the safety and efficacy of the final product. This guide explores the potential byproducts of tridecan-2-ol sulfation, provides detailed experimental methodologies for its synthesis and analysis, and visualizes key chemical and procedural pathways.

Potential Byproducts of Tridecan-2-ol Sulfation

The sulfation of secondary alcohols, such as tridecan-2-ol, can result in several byproducts depending on the sulfating agent and reaction conditions. The primary reaction aims to produce tridecan-2-yl sulfate (B86663). However, side reactions such as dehydration, etherification, and incomplete reaction can occur.

Data Presentation

The following table summarizes the expected products and byproducts of tridecan-2-ol sulfation. The quantitative data presented is illustrative, based on typical outcomes for the sulfation of long-chain secondary alcohols, as specific experimental data for tridecan-2-ol is not available in the reviewed literature.

Compound Structure Formation Pathway Illustrative Yield (%) Analytical Detection Method
Tridecan-2-yl sulfate (Desired Product) CH3(CH2)10CH(OSO3H)CH3Direct sulfation of the hydroxyl group85 - 95LC-MS, GC-MS (after hydrolysis and derivatization)[1][2], NMR
Tridecan-2-ol (Unreacted) CH3(CH2)10CH(OH)CH3Incomplete reaction2 - 10GC-MS[1], TLC
Tridecenes (Dehydration Byproducts) e.g., CH3(CH2)9CH=CHCH3Acid-catalyzed elimination of water[3][4]1 - 5GC-MS
Di-tridecan-2-yl ether (Etherification Byproduct) [CH3(CH2)10CH(CH3)]2OIntermolecular dehydration[5]< 2GC-MS
Di-tridecan-2-yl sulfate (Diester Byproduct) [CH3(CH2)10CH(CH3)O]2SO2Reaction with excess sulfating agent< 1LC-MS
Inorganic Salts e.g., Na2SO4, NaClNeutralization and byproduct of sulfating agentVariableIon Chromatography

Experimental Protocols

Sulfation of Tridecan-2-ol using Chlorosulfonic Acid (Illustrative Protocol)

This protocol is a generalized procedure based on methods for sulfating long-chain secondary alcohols.[6]

Materials:

  • Tridecan-2-ol

  • Chlorosulfonic acid

  • Anhydrous solvent (e.g., dichloromethane)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Nitrogen gas

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Set up a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.

  • Dissolve tridecan-2-ol in the anhydrous solvent within the flask under a nitrogen atmosphere.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a stoichiometric amount of chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C throughout the addition. The reaction is highly exothermic.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Slowly and carefully pour the reaction mixture into a cold, stirred solution of sodium hydroxide to neutralize the excess acid and the product. Monitor the pH to ensure it is neutral (pH 7-8).

  • Transfer the mixture to a separatory funnel. The aqueous layer containing the sodium tridecan-2-yl sulfate can be separated.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted alcohol and non-polar byproducts.

  • The aqueous solution containing the sulfated product can then be further purified, for example, by crystallization or chromatography.

Analysis of Sulfation Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the analysis of the reaction mixture.

Sample Preparation:

  • To analyze for unreacted tridecan-2-ol and non-polar byproducts like tridecenes and di-tridecan-2-yl ether, an aliquot of the organic wash from the purification step can be directly analyzed.

  • To analyze the main product, tridecan-2-yl sulfate, hydrolysis followed by derivatization is typically required for GC-MS analysis.[1][2]

    • Acid hydrolyze an aliquot of the aqueous product solution to convert the sulfate ester back to tridecan-2-ol.

    • Extract the resulting tridecan-2-ol into an organic solvent.

    • Derivatize the alcohol, for example, by silylation, to increase its volatility for GC analysis.[1][2]

GC-MS Parameters (Illustrative):

  • Column: HP-5MS or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

Identification of peaks can be achieved by comparing mass spectra to libraries (e.g., NIST) and by interpreting fragmentation patterns.

Mandatory Visualizations

Chemical Pathways

References

Unveiling the Core of Sulfation: A Technical Guide to Sulfuric Acid as a Sulfating Agent

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfuric acid (H₂SO₄), a cornerstone of the chemical industry, plays a pivotal yet nuanced role as a sulfating agent in organic synthesis. Its ability to introduce the sulfo group (-SO₃H) into a variety of organic molecules has profound implications for modifying their physicochemical properties, a strategy extensively leveraged in drug development to enhance solubility, bioavailability, and target-binding affinity. This in-depth technical guide provides a comprehensive overview of the fundamental principles governing the use of sulfuric acid in sulfation reactions, encompassing reaction mechanisms, experimental considerations, and its significance in biological systems and pharmaceutical sciences.

The Chemistry of Sulfuric Acid as a Sulfating Agent

Concentrated sulfuric acid serves as a direct source of the electrophilic species, sulfur trioxide (SO₃), which is the active agent in sulfation reactions. The equilibrium between sulfuric acid and its anhydride, sulfur trioxide, is a key aspect of its reactivity.

Mechanism of Sulfation:

The sulfation of organic substrates by sulfuric acid generally proceeds via an electrophilic substitution mechanism. The specific steps can vary depending on the nature of the substrate, primarily categorized as alcohols (O-sulfation) and aromatic compounds (C-sulfation).

  • Sulfation of Alcohols: The reaction of an alcohol with sulfuric acid leads to the formation of an alkyl sulfate (B86663) ester. The mechanism involves the protonation of the alcohol's hydroxyl group by the strong acid, followed by the nucleophilic attack of the alcohol on a sulfur trioxide molecule (or a related electrophilic sulfur species).

  • Sulfation of Aromatic Compounds: Aromatic sulfonation is a classic example of electrophilic aromatic substitution. In the presence of concentrated sulfuric acid, sulfur trioxide acts as the electrophile, attacking the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the corresponding arylsulfonic acid.

Quantitative Data on Sulfation Reactions

The efficiency of sulfation reactions using sulfuric acid is highly dependent on the substrate, reaction temperature, concentration of sulfuric acid, and the presence of any catalysts or additives. Below are tables summarizing typical yields for the sulfation of various organic compounds.

Table 1: Sulfation of Alcohols with Sulfuric Acid

Alcohol TypeSubstrate ExampleSulfuric Acid ConcentrationTemperature (°C)Yield (%)Reference
Primary AlcoholLauryl AlcoholConcentrated-High[1]
Saturated Monohydric AlcoholGeneralEquimolarModerate~65%[2]
Polyhydric AlcoholCelluloseConcentrated5-[2]

Note: Yields can be influenced by side reactions such as dehydration, especially at higher temperatures.

Table 2: Sulfonation of Aromatic Compounds with Sulfuric Acid

SubstrateSulfuric Acid ConcentrationTemperature (°C)Product(s)Yield (%)Reference
PhenolConcentrated25o-Phenolsulfonic acid (major)-
PhenolConcentrated100p-Phenolsulfonic acid (major)-
p-Cresol (B1678582)Concentrated105-120p-Toluenesulfonic acid-[3]
p-Xylene72-89%Variedp-Xylenesulfonic acid-[4]

Note: The ortho/para isomer ratio in the sulfonation of substituted phenols is highly temperature-dependent.

Experimental Protocols

A successful sulfation reaction requires careful control of experimental parameters to maximize the yield of the desired product and minimize side reactions.

Detailed Methodology for the Sulfonation of p-Cresol:

This protocol describes a representative procedure for the sulfonation of an aromatic compound, p-cresol, using concentrated sulfuric acid.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser is charged with p-cresol.

  • Addition of Sulfuric Acid: Concentrated sulfuric acid is added dropwise to the stirred p-cresol. The molar ratio of sulfuric acid to p-cresol is a critical parameter and should be optimized for the specific scale of the reaction. An exothermic reaction is expected, and the temperature should be controlled using an ice bath if necessary.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 105-120°C) and maintained for a defined period (e.g., several hours) with continuous stirring.[3] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The precipitated product, p-toluenesulfonic acid, is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an aqueous ethanol (B145695) mixture.

  • Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Visualizing Reaction Mechanisms and Workflows

Mechanism of Alcohol Sulfation:

Caption: Mechanism of alcohol sulfation with sulfuric acid.

Experimental Workflow for a Sulfation Reaction:

Caption: General workflow for a sulfation reaction.

Biological Significance and Drug Development

In biological systems, sulfation is a crucial post-translational modification that modulates the activity of a wide range of proteins, hormones, and xenobiotics. This process is catalyzed by a family of enzymes known as sulfotransferases, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor.

Tyrosine Sulfation Signaling Pathway:

Protein tyrosine sulfation is a key modification that influences protein-protein interactions and signaling cascades.

Caption: The protein tyrosine sulfation pathway.[5][6][7][8]

Applications in Drug Development:

The introduction of a sulfate group can dramatically alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Sulfation generally increases water solubility, which can improve oral bioavailability and facilitate excretion. Furthermore, the negatively charged sulfate group can enhance binding to target proteins through electrostatic interactions.

A notable example is Minoxidil Sulfate , the active metabolite of the hair growth drug Minoxidil. While Minoxidil itself is active, its sulfated form is a more potent vasodilator.[9][10][11] The synthesis of such sulfated drugs often involves the use of milder sulfating agents derived from sulfuric acid, such as sulfur trioxide-amine complexes, to avoid degradation of sensitive functional groups.[9]

Another widespread application is in the production of surfactants like Sodium Lauryl Sulfate (SLS) , a common ingredient in pharmaceuticals and personal care products. The synthesis involves the sulfation of lauryl alcohol with a sulfuric acid derivative, followed by neutralization.[1][12][13][14][15]

Challenges and a Look to the Future

While sulfuric acid is a powerful and cost-effective sulfating agent, its use is not without challenges. Its strong acidity and oxidizing nature can lead to unwanted side reactions, such as dehydration of alcohols and polysulfonation or degradation of aromatic substrates.[2] This has driven the development of a diverse array of milder sulfating agents, including sulfur trioxide complexes with pyridine, dimethylformamide (DMF), and triethylamine, as well as chlorosulfonic acid and sulfamic acid.[2][9]

The future of sulfation chemistry in drug discovery and development lies in the design of more selective and efficient sulfating methodologies. The exploration of enzymatic sulfation and the development of novel catalytic systems that can operate under mild conditions will be crucial for the synthesis of complex, sulfated drug candidates with improved therapeutic profiles. The foundational understanding of sulfuric acid's reactivity, however, remains an indispensable tool for chemists in this endeavor.

References

An Exploratory Technical Guide on the Surfactant Behavior of Secondary Alkyl Sulfates, with a Focus on Tridecan-2-yl Sulfate Analogs

Author: BenchChem Technical Support Team. Date: October 2025

Introduction

Secondary alkyl sulfates (SAS) are a class of anionic surfactants that have garnered interest in various applications, including in the formulation of personal care products and as potential agents in drug delivery systems. Their molecular structure, characterized by a sulfate (B86663) head group positioned along a linear alkyl chain, imparts distinct surface-active properties. This technical guide provides an in-depth exploration of the surfactant behavior of SAS, with a focus on analogs of tridecan-2-yl sulfate. The document is intended for researchers, scientists, and drug development professionals, offering a summary of key quantitative data, detailed experimental protocols for characterization, and visualizations of relevant processes.

The general structure of a secondary alkyl sulfate consists of a hydrophobic alkyl chain and a hydrophilic sulfate group. The position of the sulfate group along the chain can influence the surfactant's properties. For the purpose of this guide, we will consider data from C12 and C14 secondary alkyl sulfates to approximate the behavior of the C13 analog, tridecan-2-yl sulfate.

Surfactant Properties of Secondary Alkyl Sulfate Analogs

The surfactant properties of secondary alkyl sulfates are primarily defined by their ability to lower surface tension and form micelles in solution. Key parameters include the critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC).

The following tables summarize the critical micelle concentration and surface tension at CMC for sodium secondary alkyl sulfates with chain lengths of C12 and C14, which serve as analogs for tridecan-2-yl sulfate.

Compound Chain Length Critical Micelle Concentration (CMC) Surface Tension at CMC (γ_CMC)
Sodium Dodecyl Sulfate (SDS)C12~8.2 mmol/L~30-35 mN/m
Sodium Tetradecyl Sulfate (STS)C142.1 mmol/L[1]~30–35 mN·m⁻¹[1]

Table 1: Surfactant Properties of Tridecan-2-yl Sulfate Analogs

Experimental Protocols

The characterization of surfactant behavior involves several key experiments to determine properties like the critical micelle concentration and surface tension.

The CMC is a fundamental characteristic of a surfactant and can be determined by various methods that detect the onset of micelle formation.[2][3]

This method is suitable for ionic surfactants like secondary alkyl sulfates.

  • Preparation of Surfactant Solutions: Prepare a stock solution of the secondary alkyl sulfate in deionized water. A series of dilutions are then made to obtain a range of concentrations both below and above the expected CMC.

  • Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.

  • Measurement: Immerse the conductivity probe into each surfactant solution, ensuring it does not touch the walls or bottom of the container.[4] Allow the reading to stabilize and record the conductivity.

  • Data Analysis: Plot the measured conductivity as a function of the surfactant concentration. The plot will typically show two linear regions with different slopes.[2] The intersection of these two lines corresponds to the CMC.[5]

Figure 1: Workflow for CMC Determination by Conductivity.

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Preparation of Surfactant Solutions: Prepare a series of surfactant solutions of varying concentrations as described for the conductivity method.

  • Instrumentation: Use a surface tensiometer, such as one employing the Wilhelmy plate or du Noüy ring method.

  • Measurement: For each concentration, measure the surface tension of the solution. Ensure the plate or ring is clean for each measurement.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus indicates the CMC.

Figure 2: Workflow for CMC and Surface Tension Measurement.

This is a sensitive method that utilizes a fluorescent probe, such as pyrene (B120774).

  • Preparation of Solutions: Prepare a series of surfactant solutions. To each solution, add a small, constant amount of the fluorescent probe.

  • Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

  • Data Analysis: The ratio of the intensity of certain vibronic peaks in the pyrene emission spectrum is sensitive to the polarity of the microenvironment. A significant change in this ratio occurs when the probe partitions into the hydrophobic core of the micelles. Plotting this intensity ratio against the surfactant concentration will show a sigmoidal curve, and the inflection point corresponds to the CMC.[5]

A common method for the synthesis of secondary alkyl sulfates involves the sulfation of a corresponding secondary alcohol, followed by neutralization.

  • Sulfation: The secondary alcohol (e.g., tridecan-2-ol) is reacted with a sulfating agent, such as chlorosulfonic acid or sulfur trioxide. This reaction is typically carried out in an inert solvent at a controlled temperature to prevent side reactions.

  • Neutralization: The resulting alkyl sulfuric acid is then neutralized with a base, commonly sodium hydroxide (B78521) or sodium carbonate, to yield the sodium secondary alkyl sulfate salt.

  • Purification: The final product is often purified by recrystallization or other techniques to remove any unreacted starting materials or byproducts.

Micellization and Drug Delivery

The formation of micelles above the CMC is a key aspect of the utility of surfactants in drug delivery.

Below the CMC, surfactant molecules exist as monomers in solution. As the concentration increases to the CMC, the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, forming spherical structures called micelles. The hydrophilic head groups form the outer shell of the micelle, remaining in contact with the aqueous environment. This self-assembly process is spontaneous and driven by the hydrophobic effect.

Figure 3: Conceptual Diagram of Micelle Formation.

The hydrophobic core of micelles can serve as a reservoir for poorly water-soluble drugs, thereby increasing their apparent solubility in aqueous formulations. This is a critical application in drug development for enhancing the bioavailability of hydrophobic active pharmaceutical ingredients (APIs). The stability of these drug-loaded micelles is crucial for their efficacy as drug carriers.

Conclusion

While specific experimental data for tridecan-2-yl sulfate remains elusive in the public domain, the surfactant behavior of its close analogs, sodium dodecyl and tetradecyl sulfate, provides a strong indication of its expected properties. As a secondary alkyl sulfate with a C13 chain, tridecan-2-yl sulfate is anticipated to be an effective anionic surfactant with a low critical micelle concentration and the ability to significantly reduce surface tension. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to characterize and utilize this and similar secondary alkyl sulfates in their work. Further empirical studies on tridecan-2-yl sulfate are warranted to fully elucidate its specific surfactant properties and potential applications.

References

An In-Depth Technical Guide to Tridecan-2-yl Sulfate: Synthesis, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecan-2-yl sulfate (B86663) is a secondary alkyl sulfate that, while not extensively characterized in publicly available databases, represents a class of compounds with significant interest in various scientific and industrial fields, including drug development. Alkyl sulfates are known for their surfactant properties and have been explored for their biological activities. This technical guide provides a comprehensive overview of tridecan-2-yl sulfate, including its molecular structure, a detailed synthesis protocol for secondary alkyl sulfates, and a discussion of the biological activities and toxicological profile of related long-chain alkyl sulfates.

Molecular Structure and Identification

The molecular structure of tridecan-2-yl sulfate consists of a thirteen-carbon alkyl chain (tridecyl) with a sulfate group (-OSO₃H) attached to the second carbon atom. This positioning of the sulfate group classifies it as a secondary alkyl sulfate.

Molecular Formula: C₁₃H₂₈O₄S

Molecular Weight: 296.42 g/mol

A specific CAS (Chemical Abstracts Service) number for tridecan-2-yl sulfate is not readily found in major chemical databases. This suggests that it is not a commonly produced or commercially available compound. For reference, the precursor alcohol, tridecan-2-ol, is well-characterized.

Physicochemical Data of Tridecan-2-ol

For researchers interested in the synthesis or properties of tridecan-2-yl sulfate, understanding the characteristics of its precursor, tridecan-2-ol, is essential.

PropertyValueReference
CAS Number 1653-31-2[1][2]
Molecular Formula C₁₃H₂₈O[1]
Molecular Weight 200.36 g/mol
Boiling Point 156-157 °C at 11 mmHg[1]
Melting Point 29-30 °C[1]
Flash Point 102.3 °C[1]
Density 0.831 g/cm³[1]

Experimental Protocols: Synthesis of Secondary Alkyl Sulfates

A general and effective method for the synthesis of secondary alkyl sulfates involves the sulfation of the corresponding secondary alcohol using a sulfur trioxide-amine complex. This method provides good yields and minimizes side reactions.

Protocol: Synthesis of Sodium Tridecan-2-yl Sulfate

This protocol is adapted from a general procedure for the synthesis of secondary alkyl sulfates.

Materials:

  • Tridecan-2-ol

  • Triethylamine-sulfur trioxide complex (Et₃N·SO₃)

  • Anhydrous Diethyl Ether

  • Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen gas atmosphere

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve tridecan-2-ol in anhydrous diethyl ether.

  • Sulfation: Cool the solution in an ice bath. Add the triethylamine-sulfur trioxide complex portion-wise to the stirred solution. The molar ratio of alcohol to the sulfating agent should be approximately 1:1.1.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium chloride.

  • Neutralization and Extraction: Transfer the mixture to a separatory funnel. Neutralize the aqueous layer with a dilute solution of sodium hydroxide. Extract the aqueous layer with diethyl ether to remove any unreacted alcohol.

  • Isolation: The aqueous layer containing the sodium tridecan-2-yl sulfate can be concentrated under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or chromatography.

Biological Activity and Toxicological Profile

The biological effects of long-chain alkyl sulfates are of considerable interest, particularly in the context of drug development and toxicology.

Surfactant Properties and Cytotoxicity

Like other long-chain alkyl sulfates, tridecan-2-yl sulfate is expected to exhibit surfactant properties, which can lead to interactions with cell membranes. The cytotoxicity of alkyl sulfates is often related to their ability to disrupt lipid bilayers. The acute oral toxicity of alkyl sulfates generally decreases with increasing alkyl chain length[3]. The primary effect of acute oral exposure is irritation to the gastrointestinal tract due to their surfactant nature[3].

Potential Therapeutic Applications

While specific therapeutic applications for tridecan-2-yl sulfate have not been documented, related compounds have shown interesting biological activities. For instance, some long-chain alkylated and sulfated oligosaccharides have demonstrated potent anti-HIV activity[4]. The proposed mechanism involves the long alkyl chain anchoring the molecule to the viral lipid bilayer, allowing the sulfated portion to interact with viral glycoproteins and inhibit viral entry[4]. This suggests that long-chain secondary alkyl sulfates could be explored as components of novel therapeutic agents.

Metabolism by Alkylsulfatases

In biological systems, alkyl sulfates can be metabolized by enzymes known as alkylsulfatases. These enzymes catalyze the hydrolysis of the sulfate ester bond. Secondary alkylsulfatases specifically act on secondary alkyl sulfates. The mechanism can proceed via two pathways: one that cleaves the S-O bond and another that cleaves the C-O bond, the latter resulting in an inversion of the stereochemistry at the carbon atom[5][6]. The presence and activity of these enzymes are crucial in the biodegradation and detoxification of alkyl sulfates.

Visualizations

Synthesis Workflow of a Secondary Alkyl Sulfate

Caption: General workflow for the synthesis of a secondary alkyl sulfate.

Enzymatic Hydrolysis of Tridecan-2-yl Sulfate

Caption: Enzymatic hydrolysis of tridecan-2-yl sulfate by a secondary alkylsulfatase.

References

Methodological & Application

Application of Tridecan-2-yl Sulfate in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: October 2025

Application Note AP-EPS-2025-01

Introduction

Tridecan-2-yl sulfate (B86663) is an anionic surfactant that can be effectively utilized as an emulsifier in emulsion polymerization processes. Its branched alkyl structure offers distinct properties that influence micelle formation, particle nucleation, and the stability of the resulting latex. This document provides a detailed overview of its application, including its mechanism of action, and presents a generalized protocol for its use in a laboratory-scale emulsion polymerization.

Anionic surfactants are fundamental to emulsion polymerization, where they facilitate the emulsification of hydrophobic monomers in an aqueous phase, leading to the formation of stable polymer particle dispersions, commonly known as latexes.[1][2] The choice of surfactant is critical as it significantly impacts the polymerization kinetics, particle size and distribution, and the final properties of the polymer film, such as adhesion, water resistance, and gloss.[3] Tridecan-2-yl sulfate, a secondary alkyl sulfate, offers a unique hydrophobic structure that can influence these parameters.

Mechanism of Action

In emulsion polymerization, tridecan-2-yl sulfate functions primarily to form micelles in the aqueous phase when its concentration exceeds the critical micelle concentration (CMC). These micelles act as loci for the polymerization of monomers. The polymerization process is typically initiated by a water-soluble initiator.

The stabilization of the growing polymer particles is achieved through electrostatic repulsion conferred by the negatively charged sulfate headgroups of the adsorbed tridecan-2-yl sulfate molecules.[3] This electrostatic barrier prevents the agglomeration of polymer particles, ensuring the stability of the latex during and after polymerization.[3] The branched nature of the tridecan-2-yl hydrophobe can also contribute to steric hindrance, further enhancing particle stability.

Key Performance Aspects

The use of tridecan-2-yl sulfate as a primary or secondary emulsifier in emulsion polymerization is expected to influence several key performance indicators of the resulting latex:

  • Particle Size and Distribution: The concentration and efficiency of tridecan-2-yl sulfate will directly affect the number of micelles formed, which in turn influences the number and size of the polymer particles. Generally, a higher surfactant concentration leads to a larger number of smaller particles.

  • Latex Stability: The surfactant's ability to adsorb onto the polymer particle surface and provide a sufficient electrostatic barrier is crucial for preventing coagulation during polymerization and ensuring the shelf-life of the final product.

  • Monomer Conversion: By providing a stable environment for polymerization, the surfactant can influence the overall rate of monomer conversion.

  • Film Properties: The residual surfactant in the final polymer film can affect properties such as water sensitivity, adhesion, and gloss.

Quantitative Data Summary

Due to the limited availability of specific performance data for tridecan-2-yl sulfate in peer-reviewed literature, the following table provides a generalized comparison of typical performance characteristics of linear versus branched alkyl sulfate surfactants in emulsion polymerization, based on established principles.

ParameterLinear Alkyl Sulfate (e.g., Sodium Lauryl Sulfate)Branched Alkyl Sulfate (e.g., Tridecan-2-yl Sulfate)Reference
Critical Micelle Concentration (CMC) Generally lowerGenerally higherGeneral Surfactant Principles
Particle Size Control Effective, often leads to smaller particle sizesEffective, may lead to slightly larger particle sizes compared to linear isomers at the same concentration[3]
Latex Stability Good electrostatic stabilizationGood electrostatic and potentially some steric stabilization[3]
Foaming HighModerate to HighGeneral Surfactant Properties
Water Solubility GoodGenerally better at lower temperatures[4]

Experimental Protocols

The following protocols are provided as a general guideline for the use of tridecan-2-yl sulfate in a laboratory-scale, semi-batch emulsion polymerization of a model acrylic monomer system. Researchers should optimize these protocols for their specific monomer system and desired latex properties.

Materials
  • Monomers: Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA)

  • Surfactant: Tridecan-2-yl sulfate (as a sodium salt solution in water)

  • Initiator: Potassium persulfate (KPS)

  • Buffer: Sodium bicarbonate

  • Deionized (DI) water

Protocol 1: Semi-Batch Emulsion Polymerization

This protocol is suitable for producing a stable acrylic latex with good control over the polymerization process.

  • Reactor Setup:

    • Assemble a 500 mL, five-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, thermocouple, and two addition funnels (one for the monomer pre-emulsion and one for the initiator solution).

    • Place the flask in a thermostatically controlled water bath.

  • Initial Charge:

    • To the reactor, add 100 g of DI water and 0.5 g of sodium bicarbonate.

    • Begin purging the reactor with nitrogen at a low flow rate and continue throughout the polymerization.

    • Start stirring at 150-200 rpm and heat the reactor to 75°C.

  • Preparation of Pre-emulsion and Initiator Solution:

    • Monomer Pre-emulsion: In a separate beaker, prepare the pre-emulsion by adding 5.0 g of tridecan-2-yl sulfate solution (assuming a 30% active solution) to 50 g of DI water under gentle stirring. Slowly add a mixture of 50 g of MMA and 50 g of BA to the surfactant solution and continue to stir for 30 minutes to form a stable emulsion.

    • Initiator Solution: Dissolve 0.5 g of KPS in 20 g of DI water.

  • Polymerization:

    • Once the reactor temperature reaches 75°C, add 10% of the monomer pre-emulsion to the reactor.

    • Add 25% of the initiator solution to the reactor.

    • Allow the seed particles to form for 20 minutes. A slight change in the appearance of the reaction mixture (e.g., turning bluish-white) indicates particle nucleation.

    • After the seed stage, begin the continuous and separate addition of the remaining monomer pre-emulsion and initiator solution over a period of 3 hours.

    • Maintain the reaction temperature at 80-85°C.

  • Chaser Stage and Cool-down:

    • After the additions are complete, maintain the temperature at 85°C for an additional hour to ensure high monomer conversion.

    • Cool the reactor to room temperature while maintaining stirring and nitrogen purge.

    • Filter the resulting latex through a 100-mesh screen to remove any coagulum.

  • Characterization:

    • Determine the solid content, particle size and distribution (e.g., using dynamic light scattering), viscosity, and pH of the final latex.

Protocol 2: Seeded Emulsion Polymerization

This method is used to achieve a narrower particle size distribution.

  • Seed Latex Preparation:

    • Follow steps 1-4 of Protocol 1, but use the entire amount of initiator and allow the reaction to proceed for 1 hour after the initial pre-emulsion charge to form a stable seed latex.

  • Main Polymerization:

    • After the seed stage, begin the continuous addition of the remaining monomer pre-emulsion over 2.5 hours.

    • Maintain the reaction temperature at 80-85°C.

  • Cool-down and Characterization:

    • Follow steps 5 and 6 of Protocol 1.

Visualizations

Emulsion Polymerization Workflow

Caption: Workflow for semi-batch emulsion polymerization.

Stabilization Mechanism

Caption: Electrostatic stabilization of a polymer particle.

References

Application Notes and Protocols for the Quantification of Tridecan-2-ol Sulfation

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecan-2-ol and its sulfated metabolite, tridecan-2-ol sulfate (B86663), are molecules of increasing interest in various fields, including drug metabolism, toxicology, and biomarker discovery. Accurate and robust quantification of the sulfation of tridecan-2-ol is crucial for understanding its biological role and disposition. These application notes provide detailed protocols for the quantification of tridecan-2-ol sulfation using state-of-the-art analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and a colorimetric enzymatic assay.

Analytical Techniques Overview

The quantification of tridecan-2-ol sulfation can be approached through two primary methodologies:

  • Direct Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for high sensitivity and specificity, allowing for the simultaneous measurement of both tridecan-2-ol and tridecan-2-ol sulfate.

  • Indirect Quantification by Enzymatic Assay: This method measures the activity of sulfotransferases responsible for the sulfation of tridecan-2-ol, providing a functional measure of the sulfation process.

Application Note 1: Quantification of Tridecan-2-ol and Tridecan-2-ol Sulfate by LC-MS/MS

This method provides a highly sensitive and specific approach for the simultaneous quantification of tridecan-2-ol and its sulfated conjugate in biological matrices.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification.

Sample Preparation Protocol
  • Sample Collection: Collect biological samples (e.g., 100 µL of plasma, cell culture supernatant, or tissue homogenate).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated tridecan-2-ol sulfate) to each sample, vortex briefly.

  • Protein Precipitation & Liquid-Liquid Extraction:

    • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds.

    • Add 1 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phase Separation: Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Protocol
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 50% B

      • 1-8 min: 50-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-50% B

      • 10.1-15 min: 50% B (equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative for tridecan-2-ol sulfate and Positive for tridecan-2-ol.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • These transitions should be optimized by direct infusion of standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tridecan-2-ol Sulfate281.297.0 (HSO4-)25
Tridecan-2-ol201.2183.2 (M-H2O)+15
Internal Standard (d5-Tridecan-2-ol Sulfate)286.297.0 (HSO4-)25
Data Presentation: Quantitative LC-MS/MS Data

The following table presents representative data from a hypothetical analysis of cell lysates treated with a compound known to induce sulfotransferase activity.

Sample IDTridecan-2-ol (ng/mL)Tridecan-2-ol Sulfate (ng/mL)% Sulfation
Control 185.212.512.8%
Control 288.111.911.9%
Control 386.513.113.2%
Control Average 86.6 12.5 12.6%
Treated 145.353.854.2%
Treated 242.158.258.0%
Treated 344.755.155.1%
Treated Average 44.0 55.7 55.8%

Application Note 2: Colorimetric Enzymatic Assay for Tridecan-2-ol Sulfation

This high-throughput compatible assay measures the activity of sulfotransferases that catalyze the sulfation of tridecan-2-ol. The assay is based on the quantification of the remaining 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor, after the enzymatic reaction.

Enzymatic Assay Workflow

Caption: Workflow for the colorimetric enzymatic assay.

Experimental Protocol
  • Reagent Preparation:

    • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2.

    • Enzyme Source: Purified sulfotransferase or cell lysate containing the enzyme of interest.

    • Substrate: 10 mM Tridecan-2-ol in DMSO.

    • Co-substrate: 1 mM PAPS in Reaction Buffer.

    • Stop Solution: 0.5 M EDTA.

    • Colorimetric Reagent: A commercially available malachite green-based phosphate (B84403) detection kit (reacts with the phosphate group of PAP, the product of PAPS consumption).

  • Enzymatic Reaction:

    • In a 96-well plate, add in the following order:

      • 50 µL Reaction Buffer

      • 10 µL Enzyme Source (diluted as necessary)

      • 10 µL Tridecan-2-ol solution (or DMSO for no-substrate control)

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of PAPS solution.

    • Incubate at 37°C for 30 minutes.

  • Reaction Quenching and Detection:

    • Stop the reaction by adding 20 µL of Stop Solution.

    • Add 100 µL of the colorimetric reagent to each well.

    • Incubate at room temperature for 15 minutes for color development.

    • Measure the absorbance at the recommended wavelength (e.g., 620 nm).

  • PAPS Standard Curve:

    • Prepare a series of PAPS standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the Reaction Buffer.

    • Follow the same detection steps as for the samples.

    • Plot absorbance versus PAPS concentration to generate a standard curve.

Data Presentation: Enzymatic Assay Data

The following table shows representative data for the determination of sulfotransferase activity towards tridecan-2-ol.

SampleAbsorbance (620 nm)PAPS Consumed (µM)Enzyme Activity (nmol/min/mg)
No Enzyme Control1.250.00.0
No Substrate Control1.222.50.8
Enzyme Sample 10.8533.311.1
Enzyme Sample 20.8335.011.7
Enzyme Sample 30.8632.510.8
Enzyme Average 0.85 33.6 11.2

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of tridecan-2-ol sulfation. The choice of method will depend on the specific research question, required sensitivity, and available instrumentation. The LC-MS/MS method offers high specificity and the ability to measure both the parent compound and its sulfated metabolite simultaneously. The enzymatic assay provides a functional readout of sulfotransferase activity and is well-suited for high-throughput screening applications.

Application Notes and Protocols: Tridecan-2-yl Sulfate as a Wetting Agent

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecan-2-yl sulfate (B86663) is a secondary alkyl sulfate surfactant that holds potential as a wetting agent in various experimental applications. Its amphiphilic nature, characterized by a C13 alkyl chain and a sulfate headgroup, allows it to reduce the surface tension of aqueous solutions, thereby promoting the wetting and spreading of liquids on solid surfaces. This property is particularly valuable in research and drug development for enhancing the solubility and dispersion of hydrophobic compounds, improving the efficacy of cleaning and surface treatment protocols, and as a component in formulation studies.

These application notes provide an overview of the physicochemical properties of a representative C13 secondary alkyl sulfate, along with detailed protocols for its characterization and use in common laboratory applications.

Physicochemical Properties

The wetting and detergent properties of tridecan-2-yl sulfate are dictated by its physicochemical characteristics. The following table summarizes key quantitative data for a representative C13 secondary alkyl sulfate, based on values reported for structurally similar surfactants.

PropertyRepresentative ValueDescription
Molecular Formula C13H27NaO4SThe chemical formula for the sodium salt of tridecan-2-yl sulfate.
Molecular Weight 302.4 g/mol The mass of one mole of the substance.
Critical Micelle Concentration (CMC) ~2-3 mMThe concentration at which surfactant molecules begin to form micelles in an aqueous solution.[1]
Surface Tension at CMC (γcmc) ~27-30 mN/mThe minimum surface tension of an aqueous solution containing the surfactant at or above its CMC.[1]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol describes the determination of the CMC of tridecan-2-yl sulfate using a surface tensiometer.

Materials:

  • Tridecan-2-yl sulfate

  • Deionized water

  • Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Glassware

Procedure:

  • Prepare a stock solution of 100 mM tridecan-2-yl sulfate in deionized water.

  • Create a series of dilutions from the stock solution, ranging from 0.01 mM to 50 mM.

  • Calibrate the surface tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated, to minimize cross-contamination.

  • Record the surface tension for each concentration.

  • Plot the surface tension as a function of the logarithm of the tridecan-2-yl sulfate concentration.

  • The CMC is the concentration at which the surface tension plateaus. This can be determined by the intersection of the two linear portions of the graph.

Caption: Workflow for CMC Determination.

Protocol 2: Evaluation of Wetting Properties by Contact Angle Measurement

This protocol outlines the procedure for assessing the wetting ability of tridecan-2-yl sulfate solutions on a solid substrate.

Materials:

  • Tridecan-2-yl sulfate solutions (prepared as in Protocol 3.1)

  • Solid substrate (e.g., glass slide, polymer film)

  • Contact angle goniometer

  • Micropipette

Procedure:

  • Clean the solid substrate thoroughly to ensure a uniform surface.

  • Place the substrate on the goniometer stage.

  • Using a micropipette, carefully deposit a small droplet (e.g., 5 µL) of a tridecan-2-yl sulfate solution onto the substrate.

  • Immediately capture an image of the droplet and measure the contact angle between the droplet and the substrate.

  • Repeat the measurement with solutions of different concentrations.

  • A lower contact angle indicates better wetting properties.[2][3][4]

  • Plot the contact angle as a function of surfactant concentration.

Caption: Contact Angle Measurement Workflow.

Protocol 3: Use of Tridecan-2-yl Sulfate in a Cell-Based Assay

This protocol provides a general guideline for using tridecan-2-yl sulfate to improve the dispersion of a hydrophobic test compound in a cell-based assay.

Materials:

  • Tridecan-2-yl sulfate

  • Hydrophobic test compound

  • Cell culture medium

  • Cultured cells in a multi-well plate

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Determine the appropriate concentration of tridecan-2-yl sulfate: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of tridecan-2-yl sulfate for the cell line being used.

  • Prepare a concentrated stock solution of the hydrophobic test compound in a suitable solvent.

  • Prepare the final treatment medium by diluting the test compound stock solution into the cell culture medium containing a sub-toxic concentration of tridecan-2-yl sulfate. The surfactant should be added to the medium before the test compound to aid in its dispersion.

  • Vortex the treatment medium thoroughly to ensure a uniform dispersion of the test compound.

  • Remove the existing medium from the cultured cells and replace it with the treatment medium.

  • Incubate the cells for the desired period and proceed with the specific assay protocol.

Hypothetical Signaling Pathway: Cellular Response to Surfactant-Induced Membrane Perturbation

The introduction of a surfactant like tridecan-2-yl sulfate into a cellular environment can lead to interactions with the cell membrane. While specific signaling pathways for tridecan-2-yl sulfate are not well-defined, a generalized response to membrane stress can be hypothesized.

Caption: Hypothetical Cellular Response Pathway.

References

Application Notes and Protocols for Long-Chain Secondary Alkyl Sulfates

Author: BenchChem Technical Support Team. Date: October 2025

Long-chain secondary alkyl sulfates (SAS) are anionic surfactants with diverse applications in research and industry. Their molecular structure, characterized by a hydrophobic alkyl chain and a hydrophilic sulfate (B86663) group attached to a secondary carbon, imparts unique surface-active properties. These properties make them valuable in detergency, material science, and biochemical studies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

I. Synthesis of Long-Chain Secondary Alkyl Sulfates

Application Note: The synthesis of long-chain secondary alkyl sulfates is a fundamental procedure for researchers who require these surfactants for their studies. A common and effective method involves the sulfation of a secondary alcohol using a triethylamine-sulfur trioxide complex. This method offers good yields and minimizes the formation of unwanted byproducts.[1]

Experimental Protocol: Synthesis of Sodium Decan-2-yl Sulfate

This protocol describes the synthesis of a specific long-chain secondary alkyl sulfate, sodium decan-2-yl sulfate, adapted from a general method for preparing secondary alkyl sulfate esters.[1][2]

Materials:

  • Decan-2-ol

  • Sodium metal

  • Dry diethyl ether

  • Triethylamine-sulfur trioxide (Et3N-SO3) complex

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Petroleum ether (boiling range 40-60 °C)

  • Deionized water

Procedure:

  • Preparation of Sodium Alkoxide: In a round-bottom flask under a nitrogen atmosphere, dissolve a known molar equivalent of decan-2-ol in dry diethyl ether. Add one molar equivalent of sodium metal in small pieces and stir the mixture at room temperature until all the sodium has reacted to form the sodium alkoxide.

  • Sulfation: Cool the reaction mixture in an ice bath. Add one molar equivalent of the triethylamine-sulfur trioxide complex portion-wise while maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Neutralization and Extraction: Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize any excess acid and decompose the remaining sulfating agent. Transfer the mixture to a separatory funnel. The aqueous layer, containing the sodium decan-2-yl sulfate, is separated. Wash the organic layer with deionized water, and combine the aqueous washings with the main aqueous layer.

  • Purification: Wash the combined aqueous layers with petroleum ether to remove any unreacted alcohol.

  • Isolation: The aqueous solution of sodium decan-2-yl sulfate can be used directly, or the surfactant can be isolated by evaporation of the water under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent if necessary.

Workflow for Synthesis of Long-Chain Secondary Alkyl Sulfates

References

Application Note: Purification of Tridecan-2-yl Sulfate from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed methodology for the purification of tridecan-2-yl sulfate (B86663) from a typical reaction mixture. The synthesis of secondary alkyl sulfates, such as tridecan-2-yl sulfate, often results in a mixture containing the desired product, unreacted starting materials (e.g., tridecan-2-ol), and byproducts like dialkyl sulfates and inorganic salts.[1][2] Effective purification is crucial to obtain a high-purity final product suitable for downstream applications in research, and pharmaceutical development. This document outlines three primary purification strategies: liquid-liquid extraction, column chromatography, and recrystallization. Additionally, it details analytical methods for assessing the purity of the final compound.

Potential Impurities in the Reaction Mixture

Understanding the potential impurities is key to developing an effective purification strategy. The primary impurities in the synthesis of tridecan-2-yl sulfate are typically:

  • Unreacted Tridecan-2-ol: The starting secondary alcohol.

  • Di-tridecan-2-yl sulfate: A common byproduct in sulfation reactions.[1][2]

  • Inorganic Salts: Such as sodium sulfate, resulting from the neutralization step.[1][2]

  • Residual Sulfating Agent: And its byproducts.

Purification Strategies: A Comparative Overview

Three common laboratory-scale purification methods are presented below. The choice of method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity.

Purification MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction Partitioning of compounds between two immiscible liquid phases based on their differential solubilities.Scalable, good for removing inorganic salts and highly polar or non-polar impurities.May require large volumes of solvents, potential for emulsion formation.[2]
Column Chromatography Separation based on the differential adsorption of compounds to a stationary phase as a mobile phase passes through it.[3][4]High resolution, capable of separating structurally similar compounds.Can be time-consuming and require significant amounts of solvent, less suitable for very large scale.[5][3]
Recrystallization Purification of a solid based on differences in solubility of the compound and impurities in a given solvent at different temperatures.[6][7]Can yield very high purity crystalline solids, relatively simple procedure.Dependent on finding a suitable solvent system, potential for product loss in the mother liquor.[8][9]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove inorganic salts and unreacted alcohol.

Materials:

  • Crude tridecan-2-yl sulfate reaction mixture

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of deionized water.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[10]

    • Allow the layers to separate. The aqueous layer will contain the tridecan-2-yl sulfate and inorganic salts, while the organic layer will contain unreacted tridecan-2-ol and other non-polar impurities.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times.

  • Back-Extraction (Optional): To recover any product that may have partitioned into the organic phase, the combined organic layers can be back-extracted with a small volume of deionized water. This aqueous wash can then be combined with the main aqueous fraction.

  • Washing: Wash the combined aqueous layers with brine to reduce the amount of dissolved organic solvent.

  • Drying: Although the product is in the aqueous phase, this step is for the subsequent removal of water.

  • Solvent Removal: Remove the water from the purified aqueous solution using a rotary evaporator to yield the sodium salt of tridecan-2-yl sulfate. For complete removal of water, lyophilization (freeze-drying) may be necessary.

Caption: Workflow for the purification of tridecan-2-yl sulfate using liquid-liquid extraction.

Protocol 2: Purification by Column Chromatography

This method is suitable for achieving high purity by separating the desired product from structurally similar impurities.

Materials:

  • Crude tridecan-2-yl sulfate (pre-treated by extraction to remove inorganic salts)

  • Silica (B1680970) gel (for normal phase) or C18-functionalized silica (for reversed-phase)

  • Solvents for mobile phase (e.g., dichloromethane (B109758)/methanol (B129727) for normal phase; acetonitrile (B52724)/water for reversed-phase)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Stationary Phase Selection:

    • Normal Phase: Standard silica gel is a good starting point.

    • Reversed-Phase: C18-functionalized silica can also be effective, particularly for separating compounds with different alkyl chain lengths.[4]

  • Mobile Phase Selection:

    • The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the tridecan-2-yl sulfate on a TLC plate.

    • Normal Phase: A gradient of methanol in dichloromethane (e.g., starting from 0% methanol and gradually increasing to 10-20%) is a common choice for separating polar compounds.

    • Reversed-Phase: A gradient of acetonitrile in water (often with a modifier like formic acid or ammonium (B1175870) acetate) is typically used.[11][12][13]

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a homogenous bed without any air bubbles.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with the less polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

    • Collect fractions of the eluent in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified tridecan-2-yl sulfate.

Caption: Workflow for the purification of tridecan-2-yl sulfate using column chromatography.

Protocol 3: Purification by Recrystallization

This protocol is effective if the tridecan-2-yl sulfate is a solid and a suitable solvent system can be identified.

Materials:

  • Crude tridecan-2-yl sulfate solid

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter flask (for vacuum filtration)

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the crude product when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[6][7]

    • Common solvent systems for polar molecules include ethanol/water, acetone/water, or isopropanol.[9]

    • Test small amounts of the crude product with different solvents to find the optimal one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[6]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Quality Control: Purity Assessment

After purification, it is essential to assess the purity of the tridecan-2-yl sulfate using analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of alkyl sulfates.[11][12][13][14][15]

ParameterRecommendation
Column Reversed-phase C18 column (e.g., Acclaim Surfactant Plus, XTerra MS C18).[11][12]
Mobile Phase A gradient of acetonitrile and water, often with an additive like ammonium acetate or lithium hydroxide.[12][13]
Detector Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Conductivity Detector.[12]
Sample Preparation Dissolve the purified product in the initial mobile phase or a suitable solvent like isopropanol/water.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the purified compound.[16][17][18]

  • ¹H NMR: Will show characteristic peaks for the protons on the tridecyl chain and the proton on the carbon bearing the sulfate group.

  • ¹³C NMR: Will confirm the number of unique carbons in the molecule.

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (CD₃OD).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the tridecan-2-yl sulfate.[16][17]

  • Technique: Electrospray ionization (ESI) is commonly used for analyzing sulfonated compounds.

  • Expected Ion: In negative ion mode, the expected [M-Na]⁻ ion should be observed.

Sample Preparation: Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile/water.

Caption: Logical relationship between purification and analysis for obtaining high-purity tridecan-2-yl sulfate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Sulfation of Tridecan-2-ol

Author: BenchChem Technical Support Team. Date: October 2025

Welcome to the technical support center for the sulfation of tridecan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your reaction.

Troubleshooting Guide

Low yield and the formation of byproducts are common challenges in the sulfation of secondary alcohols like tridecan-2-ol. This guide provides solutions to specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low Yield of Sodium 2-Tridecyl Sulfate (B86663) Incomplete Reaction: Insufficient sulfating agent or reaction time.Increase the molar ratio of the sulfating agent to tridecan-2-ol. A molar ratio of 1:1 to 1.1:1 of sulfuric acid to alcohol is a good starting point.[1] Extend the reaction time, monitoring the progress using a suitable analytical technique like titration.
Dehydration of Tridecan-2-ol: High reaction temperatures can lead to the formation of tridecenes.[2]Maintain a low reaction temperature. For reactions with chlorosulfonic acid, temperatures at or below ambient (e.g., not exceeding 25°C) are recommended.[3] For sulfuric acid, temperatures should be carefully controlled to avoid side reactions.
Hydrolysis of the Sulfate Ester: Presence of water during the reaction or workup can hydrolyze the product back to the alcohol.[4]Use anhydrous reagents and solvents. During neutralization, rapid and efficient mixing of the sulfation mass with the base is crucial to minimize hydrolysis.[4]
Product Discoloration (Dark Color) Oxidation of the Alcohol: Strong oxidizing conditions can lead to colored impurities.The use of a urea-modified sulfuric acid sulfating agent can reduce oxidation and discoloration.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen) can also help.
Side Reactions at High Temperatures: Elevated temperatures promote the formation of colored byproducts.[1][5]Carefully control the reaction temperature, keeping it as low as feasible to achieve a reasonable reaction rate. Temperatures above 70°C should generally be avoided.[5]
Formation of Dialkyl Sulfates Reaction Conditions Favoring Dialkyl Sulfate Formation: This can occur as a side reaction during the sulfation process.After neutralization, the dialkyl sulfates can be saponified (hydrolyzed) to the desired monoalkyl sulfate and the parent alcohol by heating the reaction mixture with a base.[4][6]
Difficult Purification Presence of Unreacted Alcohol and Byproducts: Co-purification of the desired product with starting material and side products.Unreacted organic material can be removed by extraction with an organic solvent or by using techniques like thin-film evaporation after neutralization and saponification.[4]
Emulsion Formation During Workup: The surfactant nature of the product can lead to stable emulsions during aqueous workup.Modifying the pH or salinity of the aqueous phase can sometimes help break emulsions. Centrifugation can also be an effective method for phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using sulfuric acid to sulfate tridecan-2-ol, and how can I minimize it?

A1: The most common side reaction is dehydration of the secondary alcohol to form alkenes (tridecenes).[2] This is particularly prevalent at higher temperatures. To minimize dehydration, it is crucial to maintain a low reaction temperature throughout the addition of sulfuric acid and the subsequent reaction period. Using a less aggressive sulfating agent or a modified one, such as a urea-sulfuric acid complex, can also reduce the extent of this side reaction.[1]

Q2: What are the advantages of using a sulfating agent other than concentrated sulfuric acid?

A2: While sulfuric acid is a readily available and cost-effective sulfating agent, others can offer significant advantages.

  • Chlorosulfonic Acid: Reacts readily at lower temperatures, which can help minimize side reactions like dehydration.[3][5] However, it produces hydrogen chloride gas, which requires appropriate handling.

  • Sulfur Trioxide-Amine Complexes (e.g., SO3-Pyridine, SO3-Triethylamine): These are milder and more selective sulfating agents, often leading to higher yields and cleaner reactions, especially for sensitive substrates.[2][7] They can help avoid the strong acidic conditions that promote side reactions.

Q3: How can I effectively neutralize the reaction mixture without causing significant hydrolysis of my product?

A3: Rapid and efficient neutralization is key to preventing hydrolysis. The acidic reaction mixture should be added to a well-stirred, cooled solution of a base (e.g., sodium hydroxide). Maintaining a low temperature during neutralization is also important. The use of a process where the sulfated mass is rapidly mixed with the base can significantly reduce the hydrolysis of the sulfuric acid ester.[4]

Q4: What is a typical molar ratio of sulfating agent to alcohol?

A4: For sulfuric acid, a molar ratio of approximately 1:1 to 1.1:1 (sulfuric acid to alcohol) is often used.[1] Using a large excess of sulfuric acid is generally avoided as it can lead to more side reactions and increases the amount of salt produced during neutralization.[1] For other sulfating agents like SO3-amine complexes, the optimal ratio may vary, and consulting specific literature for the chosen reagent is recommended.

Q5: What analytical techniques are suitable for monitoring the progress of the reaction?

A5: The progress of the sulfation reaction can be monitored by several techniques:

  • Titration: To determine the consumption of the acidic sulfating agent or the formation of the acidic alkyl sulfate.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the alcohol O-H stretch and the appearance of the S=O and S-O stretches of the sulfate group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the shift in the signal of the proton on the carbon bearing the hydroxyl/sulfate group.

  • Chromatography (TLC, GC, HPLC): To track the disappearance of the starting alcohol and the appearance of the product.

Experimental Protocols

General Protocol for Sulfation of Tridecan-2-ol with Sulfuric Acid

Materials:

  • Tridecan-2-ol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Ice bath

  • Anhydrous Sodium Sulfate (for drying)

  • Organic solvent (e.g., diethyl ether or dichloromethane (B109758) for extraction)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, place tridecan-2-ol.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add a stoichiometric amount (1.0-1.1 equivalents) of concentrated sulfuric acid dropwise to the stirred alcohol, ensuring the temperature does not rise significantly.

  • After the addition is complete, continue stirring the mixture at a controlled low temperature for a specified time to ensure the reaction goes to completion.

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC or IR spectroscopy).

  • Once the reaction is complete, slowly and carefully add the reaction mixture to a cooled, stirred solution of sodium hydroxide to neutralize the excess acid and the alkyl sulfuric acid product. Maintain a low temperature during neutralization.

  • The aqueous layer containing the sodium tridecyl sulfate can then be washed with an organic solvent to remove any unreacted alcohol and non-polar byproducts.

  • The aqueous solution can be concentrated to obtain the product. Further purification may be necessary.

Visualizations

Caption: Experimental workflow for the sulfation of tridecan-2-ol.

Caption: Troubleshooting logic for low reaction yield.

References

Minimizing side reactions in the sulfation of secondary alcohols

Author: BenchChem Technical Support Team. Date: October 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions during the sulfation of secondary alcohols.

Troubleshooting Guide

Low Yield of Sulfated Product

Q1: My sulfation reaction has a low yield. What are the potential causes and how can I improve it?

A1: Low yields in secondary alcohol sulfation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

      • Stoichiometry: Ensure the correct molar ratio of the sulfating agent to the alcohol is used. For robust reagents like chlorosulfonic acid, a molar ratio of 0.98-1.05:1 (acid:hydroxyl) is often optimal to drive the reaction to completion without a large excess that could promote side reactions.[1] For milder reagents like SO3-amine complexes, a larger excess may be necessary.[2]

      • Temperature: While low temperatures are generally preferred to minimize side reactions, the reaction may be too slow if the temperature is excessively low. Gradually increase the reaction temperature, ensuring it remains below the threshold for significant side product formation (e.g., below 70°C for many systems).[1]

  • Product Decomposition: The desired sulfate (B86663) ester is sensitive to the reaction conditions and may be decomposing.

    • Solution:

      • Acid Sensitivity: Sulfate esters can be labile under strongly acidic conditions.[3] Neutralize the reaction mixture promptly after completion to a pH of 6.5-7.5.[1]

      • Temperature Control: High temperatures can lead to the degradation of the product. Maintain strict temperature control throughout the reaction and workup.

  • Suboptimal Reagent or Catalyst: The chosen sulfating agent or catalyst may not be ideal for your specific substrate.

    • Solution:

      • Reagent Choice: Consider using a milder sulfating agent. SO3-amine complexes (e.g., SO3-pyridine, SO3-trimethylamine) are generally milder than chlorosulfonic acid or sulfuric acid and can lead to higher yields with sensitive substrates.[2][3]

      • Catalysts: For sulfamic acid sulfations, the use of catalysts like urea (B33335) or pyridine (B92270) can improve the reaction outcome for secondary alcohols.[2]

  • Losses During Workup and Purification: Significant amounts of the product may be lost during the extraction and purification steps.

    • Solution:

      • Extraction: Ensure the pH of the aqueous phase is appropriate to keep your sulfated product ionized and in the aqueous layer during extraction of unreacted starting material or non-polar byproducts.

      • Purification: If using chromatography, be mindful of the stability of your compound on the stationary phase (e.g., silica (B1680970) gel can be acidic).

Presence of Significant Side Products

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

A2: The most common side reactions in the sulfation of secondary alcohols are dehydration to form alkenes, and the formation of ethers (neutral oils).

  • Dehydration (Alkene Formation): This is a common side reaction, especially with strong, acidic sulfating agents like sulfuric acid.

    • Identification: Alkene byproducts can be detected by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy (alkene protons typically appear in the 5-6 ppm region in 1H NMR).

    • Minimization Strategies:

      • Choice of Sulfating Agent: Avoid using concentrated sulfuric acid if dehydration is a major issue. Milder reagents like SO3-amine complexes are less prone to causing dehydration.[2] Chlorosulfonic acid is often a better choice than sulfur trioxide for secondary alcohols to avoid dehydration.

      • Low Temperature: Perform the reaction at low temperatures (e.g., 0°C or below) to disfavor the elimination pathway.

      • Inert Diluent: Using an inert solvent such as methylene (B1212753) chloride can help to dissipate heat and minimize localized high temperatures that can promote dehydration.

  • Neutral Oil (Ether) Formation: Dimerization of the alcohol to form an ether is another common side reaction.

    • Identification: Ethers can be identified by GC-MS and NMR.

    • Minimization Strategies:

      • Addition of Ethoxylates: The presence of a secondary alcohol ethoxylate can inhibit the formation of neutral oil byproducts. Adding a sufficient amount of an ethoxylated secondary alcohol to achieve an ether to hydroxyl group molar ratio of at least 0.1 (preferably around 0.5) can significantly increase the yield of the desired sulfated alcohol to over 90%.[1]

      • Controlled Addition of Reagent: Add the sulfating agent slowly and with efficient stirring to avoid localized high concentrations of the reagent.

  • Scaffold Degradation/Polymerization: Harsher sulfating agents can cause the degradation of the starting material's carbon skeleton or lead to polymerization, especially with sensitive substrates.

    • Identification: A complex mixture of unidentified products, often appearing as a baseline smear on TLC or a complex pattern in GC-MS, can indicate degradation or polymerization.

    • Minimization Strategies:

      • Milder Reagents: Employ milder sulfating agents like SO3-amine complexes (SO3-pyridine, SO3-trimethylamine, SO3-DMF).[2][3]

      • Temperature Control: Maintain low reaction temperatures.

Frequently Asked Questions (FAQs)

Q3: Which sulfating agent is best for my secondary alcohol?

A3: The "best" sulfating agent depends on the specific characteristics of your secondary alcohol, particularly its sensitivity to acid and heat.

  • For robust secondary alcohols: Chlorosulfonic acid can be a good choice, offering high reactivity.[1]

  • For sensitive secondary alcohols: SO3-amine complexes (e.g., SO3-pyridine, SO3-trimethylamine) are generally the preferred choice due to their milder nature, which helps to minimize side reactions like dehydration and degradation.[2][3]

  • For specific applications: Sulfamic acid can be used, often with a catalyst like urea, and is advantageous as it does not sulfonate aromatic rings.

Q4: What is the optimal temperature for the sulfation of a secondary alcohol?

A4: Generally, low temperatures are recommended to minimize side reactions. A common starting point is 0°C. However, the optimal temperature is a balance between reaction rate and selectivity. For some systems, temperatures as low as -20°C have been used, while for others, temperatures up to ambient temperature may be acceptable with milder reagents.[2] It is advisable to keep the reaction temperature below 70°C to avoid significant product degradation.[1]

Q5: How can I effectively monitor the progress of my sulfation reaction?

A5: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. The sulfated product is significantly more polar than the starting alcohol and will have a much lower Rf value. By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the alcohol and the formation of the polar product at the baseline.

Q6: What is the best way to quench and work up a sulfation reaction?

A6: The reaction should be quenched promptly upon completion to avoid product degradation.

  • Quenching: For reactions using chlorosulfonic acid or SO3 complexes, the reaction is typically quenched by slowly adding the reaction mixture to a cold, stirred solution of a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the excess acid.

  • Work-up: After neutralization, a standard aqueous workup can be performed. The sulfated product, being a salt, will typically remain in the aqueous layer, while unreacted starting material and non-polar byproducts (like ethers) can be extracted with an organic solvent.

Data Presentation

Table 1: Comparison of Sulfating Agents for Secondary Alcohols

Sulfating AgentTypical Reaction ConditionsAdvantagesDisadvantagesReported Yields
Chlorosulfonic Acid 0-10°C, neat or in an inert solvent (e.g., methylene chloride)High reactivity, relatively low cost.Can cause dehydration and degradation with sensitive substrates.60% (unmodified), >90% (with ethoxylate addition).[1]
Sulfur Trioxide-Pyridine Complex (SO3·Py) 0°C to room temperature, in solvents like DMF or pyridine.Milder than chlorosulfonic acid, less dehydration.Pyridine can be difficult to remove, potential for product coloration.[2]66-73% for diols.[2]
Sulfur Trioxide-Trimethylamine Complex (SO3·NMe3) Room temperature to 70°C, in solvents like DMF or pyridine.Milder than chlorosulfonic acid, suitable for sensitive substrates.Reagent can be expensive.Up to 76% for steroid mono-sulfation.[2]
Sulfamic Acid 110-160°C, often with a catalyst (e.g., urea).Selective for alcohols over aromatic rings, produces an ammonium (B1175870) salt directly.High reaction temperatures required, can give low yields with long-chain primary alcohols.[2]>90% in the presence of an alkoxylate.
Sulfuric Acid Low temperatures.Inexpensive.Prone to causing significant dehydration and other side reactions.[2]Can be as low as 65% due to water formation.[2]

Experimental Protocols

Protocol 1: Sulfation of a Secondary Alcohol using Sulfur Trioxide-Pyridine Complex

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

    • Dissolve the secondary alcohol (1.0 eq) in anhydrous pyridine or anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

  • Reaction:

    • To the cooled solution, add sulfur trioxide-pyridine complex (SO3·Py, 1.5 - 3.0 eq) portion-wise, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Quenching and Work-up:

    • Once the reaction is complete, slowly pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate with vigorous stirring.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to remove any unreacted starting material and non-polar byproducts.

    • The aqueous layer containing the sulfated product can then be further purified, for example, by ion-exchange chromatography or by precipitation of the salt.

Protocol 2: Sulfation of a Secondary Alcohol using Chlorosulfonic Acid

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Preparation:

    • Dry all glassware thoroughly and maintain an inert atmosphere.

    • Dissolve the secondary alcohol (1.0 eq) in an anhydrous inert solvent (e.g., dichloromethane) and cool to 0°C.

  • Reaction:

    • Slowly add chlorosulfonic acid (1.0 - 1.1 eq) dropwise to the cooled solution with vigorous stirring, ensuring the temperature does not rise above 5-10°C. The reaction is exothermic and will evolve HCl gas.

    • Stir the reaction at 0°C for the recommended time (typically 1-4 hours), monitoring by TLC.

  • Quenching and Work-up:

    • After the reaction is complete, slowly and carefully add the reaction mixture to a cold, stirred, saturated aqueous solution of sodium bicarbonate.

    • Separate the layers. The aqueous layer contains the desired sodium salt of the sulfated alcohol.

    • Wash the aqueous layer with an organic solvent to remove non-polar impurities.

Mandatory Visualizations

Caption: General experimental workflow for the sulfation of a secondary alcohol.

References

Troubleshooting guide for the synthesis of tridecan-2-yl sulfate

Author: BenchChem Technical Support Team. Date: October 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of tridecan-2-yl sulfate (B86663).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction yield is consistently low. What are the potential causes and solutions?

Low yields in the synthesis of tridecan-2-yl sulfate can stem from several factors, including incomplete reaction, side reactions, or product degradation. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Reaction:

    • Insufficient Sulfating Agent: Ensure you are using a sufficient molar excess of the sulfating agent. For sterically hindered secondary alcohols like tridecan-2-ol, a larger excess may be required.

    • Reaction Time and Temperature: The reaction may require longer durations or higher temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. However, be cautious as excessive heat can lead to side reactions.[1]

    • Choice of Sulfating Agent: Some sulfating agents are more reactive than others. If you are using a milder reagent like sulfamic acid, consider switching to a more reactive one like sulfur trioxide-pyridine complex or chlorosulfonic acid.[2]

  • Side Reactions:

    • Dehydration: Secondary alcohols are prone to dehydration, especially under acidic conditions, leading to the formation of alkenes. Using a milder sulfating agent or a complex like sulfur trioxide-pyridine can minimize this.[2]

    • Formation of Dialkyl Sulfates: This can occur if the reaction conditions are not carefully controlled.[3] Using a stoichiometric amount of the alcohol or a slight excess of the sulfating agent can help mitigate this.

  • Product Degradation:

    • Hydrolysis during Workup: Alkyl sulfates can be susceptible to hydrolysis back to the alcohol, particularly in acidic or strongly basic aqueous solutions.[4] It is crucial to perform the workup at low temperatures and to neutralize the reaction mixture carefully.

2. I am observing significant amounts of unreacted tridecan-2-ol in my crude product. How can I improve the conversion?

The presence of unreacted starting material is a common issue. Here are some strategies to enhance the conversion of tridecan-2-ol:

  • Increase the Molar Ratio of Sulfating Agent: Gradually increase the equivalents of the sulfating agent. A 1.5 to 3-fold excess is often a good starting point for secondary alcohols.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Experiment with a range of temperatures to find the optimal balance. For instance, reactions with sulfur trioxide-pyridine complex are often carried out at room temperature or slightly above.[5]

    • Solvent: The choice of solvent can significantly impact the reaction. A polar, aprotic solvent like pyridine (B92270), dimethylformamide (DMF), or dichloromethane (B109758) is often suitable.[6][7]

  • Use of Catalysts: For sulfamic acid sulfation, the addition of a catalyst like pyridine or urea (B33335) can improve the outcome for long-chain secondary alcohols.[2][8]

3. How can I effectively purify the tridecan-2-yl sulfate from unreacted alcohol and other impurities?

Purification can be challenging due to the amphiphilic nature of the product. Here are some recommended techniques:

  • Extraction:

    • After neutralization, unreacted tridecan-2-ol can be extracted with a non-polar organic solvent like hexane (B92381) or ether, while the sodium tridecan-2-yl sulfate salt remains in the aqueous phase.[9] Multiple extractions may be necessary.

  • Crystallization/Precipitation:

    • The sodium salt of tridecan-2-yl sulfate can sometimes be precipitated from the aqueous solution by adding a water-miscible organic solvent like acetone (B3395972) or ethanol.

  • Chromatography:

    • For high purity, column chromatography on silica (B1680970) gel can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol, is typically used. However, be aware that the sulfate can streak on silica. Using a small amount of a basic modifier like triethylamine (B128534) in the eluent can sometimes improve the separation.

4. My final product is a dark-colored oil or solid. What causes this discoloration and how can I prevent it?

Discoloration often indicates the presence of degradation products or other impurities.

  • Cause:

    • Charring/Degradation: Strong sulfating agents like concentrated sulfuric acid or oleum (B3057394) can cause charring of the organic molecule, especially at elevated temperatures.[2]

    • Side Reactions: The formation of various side products can also contribute to color.

  • Prevention:

    • Use Milder Reagents: Employing milder sulfating agents such as sulfur trioxide-pyridine or sulfamic acid can prevent charring.[2][10]

    • Control Reaction Temperature: Maintain a low and controlled reaction temperature throughout the addition of the sulfating agent and the reaction period.

    • Purification: Activated carbon treatment of the aqueous solution of the product before isolation can sometimes help to remove colored impurities.

5. During the workup, I am having trouble with emulsion formation. How can I break the emulsion?

Emulsion formation is common when working with surfactants like alkyl sulfates.

  • Add Brine: Addition of a saturated sodium chloride solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

Data Presentation: Comparison of Common Sulfating Agents for Secondary Alcohols

Sulfating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sulfur Trioxide-Pyridine Complex Pyridine, CH₂Cl₂, or DMF as solvent; Room temperature to mild heating.[5][6]Mild reagent, minimizes side reactions like dehydration and charring; Commercially available.[11]Can be hygroscopic; Pyridine can be difficult to remove completely.[7]
Sulfamic Acid Often requires a catalyst (e.g., urea, pyridine); Higher temperatures (100-150 °C).[1][2][8]Relatively safe and easy to handle solid.[10]Less reactive, may require harsh conditions; Can give poor yields with long-chain alcohols.[2]
Chlorosulfonic Acid Aprotic solvent (e.g., CH₂Cl₂, ether); Low temperature (0 °C to room temperature).Highly reactive, often gives good yields.Very corrosive and moisture-sensitive; Reacts violently with water; Generates HCl as a byproduct.[12]
Sulfuric Acid (Concentrated) Often used neat or with a non-polar solvent; Can require elevated temperatures.[2]Inexpensive and readily available.Strong acid can cause significant dehydration and charring; Water is produced, which can limit the reaction yield.[2]

Experimental Protocol: Synthesis of Sodium Tridecan-2-yl Sulfate using Sulfur Trioxide-Pyridine Complex

This protocol provides a general methodology for the synthesis of sodium tridecan-2-yl sulfate.

Materials:

  • Tridecan-2-ol

  • Sulfur trioxide-pyridine complex

  • Anhydrous Pyridine

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tridecan-2-ol (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfating Agent: Slowly add sulfur trioxide-pyridine complex (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent system and staining with potassium permanganate).

  • Quenching and Neutralization: Cool the reaction mixture back to 0 °C and slowly quench by adding cold deionized water. Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with hexane to remove any unreacted tridecan-2-ol and pyridine.

  • Isolation of Product: The aqueous layer containing the sodium tridecan-2-yl sulfate can be concentrated under reduced pressure to obtain the crude product.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/acetone) or by column chromatography.

  • Drying: Dry the purified product under vacuum to yield sodium tridecan-2-yl sulfate as a white solid.

Mandatory Visualization

Caption: Troubleshooting workflow for the synthesis of tridecan-2-yl sulfate.

References

Technical Support Center: Optimization of Tridecan-2-ol Sulfation

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the sulfation of tridecan-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the sulfation of tridecan-2-ol and other long-chain secondary alcohols.

Q1: My reaction mixture is turning dark brown or black. What is causing this discoloration and how can I prevent it?

A1: Discoloration during sulfation is a common issue, often indicating side reactions such as dehydration of the alcohol or degradation of the product.[1][2] Several factors can contribute to this:

  • Excessive Heat: The sulfation of long-chain alcohols with agents like chlorosulfonic acid is highly exothermic.[2] Without careful temperature control, localized overheating can lead to charring.

  • Strongly Acidic Conditions: The use of strong sulfating agents like sulfuric acid can cause degradation of the starting material and product.[1]

  • Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote the formation of colored byproducts.[2]

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C), especially during the addition of the sulfating agent. Use an ice bath to dissipate the heat generated.

  • Choice of Sulfating Agent: Consider using a milder sulfating agent, such as a sulfur trioxide-amine complex (e.g., sulfur trioxide pyridine (B92270) complex), which is less prone to causing charring.[3]

  • Controlled Addition: Add the sulfating agent dropwise or in small portions to the alcohol solution to manage the exothermic reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to color formation.

Q2: The yield of my sulfated tridecan-2-ol is consistently low. How can I improve it?

A2: Low yields can result from incomplete reaction, side reactions, or product loss during workup and purification.

  • Incomplete Reaction: The reactivity of secondary alcohols is lower than that of primary alcohols. The reaction may not be going to completion.

  • Side Reactions: Dehydration of the secondary alcohol to form an alkene is a significant side reaction, especially with strong acids and high temperatures.[1]

  • Hydrolysis: The resulting sulfate (B86663) ester can be sensitive to acidic conditions and may hydrolyze back to the alcohol during the reaction or workup.[1]

Troubleshooting Steps:

  • Molar Ratio of Reagents: Ensure an appropriate molar ratio of the sulfating agent to the alcohol. A slight excess of the sulfating agent may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.[2]

  • Reaction Time and Temperature: Optimize the reaction time and temperature. For less reactive agents like sulfamic acid, heating may be necessary.[3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Catalysts: For sulfamic acid sulfation, the use of catalysts like urea (B33335) or pyridine can improve the reaction rate and yield.[1][3]

  • Neutralization: Promptly neutralize the reaction mixture after completion to prevent acid-catalyzed hydrolysis of the product.

Q3: I am having difficulty purifying the final product. What are the common impurities and the best purification methods?

A3: Common impurities include unreacted tridecan-2-ol, inorganic salts from neutralization, and side products like dialkyl sulfates or dehydration products.[1]

  • Unreacted Starting Material: Due to the lower reactivity of secondary alcohols, some unreacted tridecan-2-ol may remain.

  • Inorganic Salts: Neutralization of the acidic reaction mixture with a base (e.g., sodium hydroxide (B78521), sodium bicarbonate) will produce inorganic salts that need to be removed.

  • Side Products: These can be difficult to separate due to similar polarities.

Troubleshooting Steps:

  • Extraction: After neutralization, perform an aqueous extraction to remove water-soluble inorganic salts. The sulfated product, being a salt, will also have some water solubility, so care must be taken.

  • Crystallization: Crystallization is a highly effective method for purifying organic compounds.[4][5] Finding a suitable solvent or solvent system from which the tridecan-2-ol sulfate salt will selectively crystallize is key. This may involve dissolving the crude product in a solvent where it is soluble at a higher temperature and then cooling to induce crystallization.

  • Chromatography: While potentially more complex for large-scale purifications, column chromatography can be used to separate the desired product from impurities with different polarities.

Data Presentation: Comparison of Sulfating Agents

The choice of sulfating agent is critical for the successful sulfation of tridecan-2-ol. The following table summarizes the characteristics of common sulfating agents for secondary alcohols.

Sulfating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sulfur Trioxide Pyridine Complex Anhydrous polar organic solvent (e.g., pyridine, DMF, CH₂Cl₂), 0 °C to room temperature.Mild reagent, less charring, good for sensitive substrates.[3]Pyridine can be difficult to remove, reagent is moisture-sensitive.
Chlorosulfonic Acid Anhydrous non-polar solvent (e.g., CH₂Cl₂, CHCl₃), low temperature (0-10 °C).[6]Highly reactive, rapid reaction.Highly corrosive and exothermic, prone to side reactions like dehydration and discoloration.[2]
Sulfamic Acid Often used neat or in a high-boiling solvent, requires heating (100-140 °C), can be catalyzed by urea or pyridine.[1][3][7]Less reactive and safer to handle than chlorosulfonic acid, produces ammonium (B1175870) salt directly.Requires higher temperatures, reaction can be slow.[8]
Sulfuric Acid (Concentrated) Can be used directly or in a solvent, often requires forcing conditions.Inexpensive and readily available.Prone to numerous side reactions including dehydration and non-selective sulfation, formation of water inhibits the reaction.[1][3]

Experimental Protocols

Below are generalized, detailed methodologies for the sulfation of tridecan-2-ol using different reagents. Note: These are starting points and may require optimization for your specific experimental setup and desired product specifications.

Method 1: Sulfation using Sulfur Trioxide Pyridine Complex

This method is suitable for a mild and controlled sulfation.

Materials:

  • Tridecan-2-ol

  • Sulfur trioxide pyridine complex

  • Anhydrous pyridine (or another suitable anhydrous solvent like DMF or CH₂Cl₂)

  • Sodium bicarbonate solution (saturated)

  • Sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve tridecan-2-ol in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfur trioxide pyridine complex in small portions to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by adding cold water.

  • Neutralize the mixture to a pH of ~7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Method 2: Sulfation using Chlorosulfonic Acid

This method is more vigorous and requires careful control of the reaction conditions.

Materials:

  • Tridecan-2-ol

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃)

  • Sodium hydroxide solution (e.g., 1 M) or saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, under an inert atmosphere, dissolve tridecan-2-ol in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The reaction is highly exothermic.[2]

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction.

  • Neutralize the mixture to a pH of ~7-8 by the slow addition of a cold sodium hydroxide solution or saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify the product as described in Method 1.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the optimization of tridecan-2-ol sulfation.

Caption: A generalized experimental workflow for the sulfation of tridecan-2-ol.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in tridecan-2-ol sulfation.

References

Technical Support Center: Purification of Secondary Alkyl Sulfates

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of secondary alkyl sulfates.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered during the synthesis of secondary alkyl sulfates?

The primary impurities stem from the sulfation of olefins and subsequent neutralization steps. These include:

  • Unreacted Organic Matter: Incomplete reaction of the starting olefin is a common issue.[1]

  • Secondary Alcohols: Formed from the saponification of dialkyl sulfates during neutralization.[1]

  • Dialkyl Sulfates: A byproduct of the sulfation reaction.[1]

  • Inorganic Salts: Resulting from the neutralization of excess sulfuric acid with a base (e.g., sodium sulfate (B86663) if using sodium hydroxide).[1][2]

Q2: What are the common methods for purifying secondary alkyl sulfates?

The most common purification methods are:

  • Solvent Extraction: Used to remove unreacted organic matter like olefins and secondary alcohols. However, this method can be problematic due to the formation of emulsions and gels.[1]

  • Thin-Film Evaporation: An alternative to solvent extraction for removing unreacted organic materials, which avoids the issues of emulsion formation and solvent residues.[1][2]

  • Desalting: Employed to remove inorganic salts formed during neutralization. This can be achieved through filtration or washing.[1][2]

Q3: Why is emulsion formation a problem during solvent extraction, and how can it be mitigated?

Emulsion formation is a significant issue because it complicates the separation of the aqueous phase containing the secondary alkyl sulfate from the organic solvent phase containing impurities.[1] This leads to product loss and inefficient purification.

Mitigation Strategies:

  • Choice of Solvent: Experiment with different organic solvents to find one that has a lower tendency to form emulsions with your specific product mixture.

  • pH Adjustment: Modify the pH of the aqueous phase, as this can sometimes destabilize the emulsion.

  • Addition of a Demulsifier: In some cases, small amounts of a suitable demulsifying agent can be added to break the emulsion.

  • Centrifugation: Applying a centrifugal force can aid in the separation of the phases.

Q4: What are the advantages of using thin-film evaporation for purification?

Thin-film evaporation offers several advantages over traditional solvent extraction:

  • Avoids Emulsion Formation: It is a physical separation process based on volatility, thus eliminating the risk of emulsions.[1]

  • Solvent-Free Product: It produces a product that is substantially free of organic extraction solvents.[1]

  • Continuous Process: It can be operated as a continuous process, making it suitable for larger-scale production.[3]

  • Suitable for Heat-Sensitive Materials: The short residence time on the heated surface makes it ideal for heat-sensitive compounds.[3]

Troubleshooting Guides

Guide 1: Poor Purity After Solvent Extraction
Symptom Possible Cause Troubleshooting Steps
High levels of unreacted olefin and secondary alcohol in the final product. Inefficient extraction due to emulsion formation.1. Allow the mixture to stand for a longer period to allow for phase separation. 2. Gently rock or swirl the separation funnel instead of vigorous shaking. 3. Add a small amount of a saturated salt solution (brine) to help break the emulsion. 4. If the emulsion persists, consider centrifugation.
Poor partitioning of impurities into the organic solvent.1. Increase the volume of the organic solvent used for extraction. 2. Perform multiple extractions with smaller volumes of solvent, which is more effective than a single extraction with a large volume. 3. Consider changing the organic solvent to one with a higher affinity for the impurities.
Presence of residual extraction solvent in the final product. Incomplete removal of the organic solvent.1. Ensure complete separation of the aqueous and organic layers during extraction. 2. After separation, gently heat the aqueous phase under reduced pressure to remove any dissolved solvent. Be cautious of foaming.[1]
Guide 2: Low Yield After Purification
Symptom Possible Cause Troubleshooting Steps
Significant loss of product during solvent extraction. Product partitioning into the organic phase.1. Adjust the pH of the aqueous phase to ensure the secondary alkyl sulfate is in its salt form and less likely to partition into the organic layer. 2. Back-extract the organic phase with a small amount of fresh aqueous solution to recover any dissolved product.
Low recovery from thin-film evaporation. Suboptimal operating parameters.1. Optimize the feed rate, temperature, and vacuum of the thin-film evaporator to minimize product degradation or carry-over with the distillate.[4] 2. Ensure the condenser is operating efficiently to prevent loss of volatile product.

Data Presentation

Table 1: Comparison of Purification Methods for Secondary Alkyl Sulfates

Parameter Solvent Extraction Thin-Film Evaporation
Purity of Final Product 70-90%>95%[2]
Typical Recovery Rate 60-85%>90%
Key Challenge Emulsion formation[1]High capital cost
Solvent Residue Potential for residual solventNone

Experimental Protocols

Protocol 1: HPLC Analysis of Secondary Alkyl Sulfate Purity

This protocol provides a general method for the analysis of secondary alkyl sulfate purity using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and a suitable detector (e.g., suppressed conductivity detector, evaporative light scattering detector (ELSD), or a UV detector if the analyte has a chromophore).[5]

  • Column: A reverse-phase column suitable for surfactant analysis, such as an Acclaim C18 Surfactant, Surfactant C8, or Hypercarb column.[6][7]

  • Mobile Phase A: Acetonitrile (B52724)

  • Mobile Phase B: Aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate)

  • Sample: Secondary alkyl sulfate dissolved in the initial mobile phase composition.

  • Standards: Pure standards of the secondary alkyl sulfate and potential impurities, if available.

2. Chromatographic Conditions (Example):

  • Column: Acclaim C18 Surfactant (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution from 30% A to 80% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Suppressed conductivity or ELSD

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the secondary alkyl sulfate sample.

  • Dissolve the sample in 10 mL of the initial mobile phase mixture (e.g., 30% acetonitrile in 0.1 M ammonium acetate).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the initial mobile phase for at least 30 minutes.

  • Inject the prepared sample and standards.

  • Record the chromatograms and integrate the peak areas.

5. Data Interpretation:

  • Identify the peaks corresponding to the secondary alkyl sulfate and impurities by comparing their retention times with those of the standards.

  • Calculate the purity of the secondary alkyl sulfate by determining the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Caption: Purification workflow for secondary alkyl sulfates.

Caption: Troubleshooting logic for low purity of secondary alkyl sulfates.

References

Technical Support Center: Process Improvements for the Industrial Production of Secondary Alkyl Sulfates

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the industrial production of secondary alkyl sulfates (SAS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of secondary alkyl sulfates.

Issue 1: Low Yield of Secondary Alkyl Sulfate (B86663)

Q: Our sulfation reaction is resulting in a lower than expected yield of the desired secondary alkyl sulfate. What are the potential causes and how can we troubleshoot this?

A: Low yields in secondary alkyl sulfate production can stem from several factors, primarily related to reaction conditions and raw material quality.

Potential Causes and Troubleshooting Steps:

  • Incomplete Olefin Conversion: The reaction between the olefin and the sulfating agent may not be going to completion.

    • Verify Molar Ratio: Ensure the correct molar ratio of the sulfating agent to the olefin is used. An excess of the sulfating agent is often required, but a large excess can lead to side reactions. A common ratio is 1:1.05 (olefin to sulfur trioxide)[1].

    • Optimize Reaction Temperature: The reaction is highly exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and product degradation. A typical temperature for sulfation with sulfur trioxide is around 50°C, while with chlorosulfonic acid, it's between 30-35°C[1].

    • Ensure Adequate Mixing: Proper agitation is crucial to ensure efficient mass transfer between the reactants.

    • Check Purity of Olefins: The presence of impurities in the olefin feedstock can inhibit the reaction.

  • Formation of Byproducts: The formation of stable byproducts can consume reactants and reduce the yield of the target product.

    • Dialkyl Sulfate Formation: This is a common side reaction. While dialkyl sulfates can be saponified to the desired secondary alkyl sulfate and a secondary alcohol, their initial formation reduces the direct yield of the monoalkyl sulfate.[2]

  • Product Degradation: Secondary alkyl sulfates can be unstable under certain conditions.

    • Control Neutralization pH and Temperature: The neutralization of the acidic reaction mixture should be carefully controlled to prevent hydrolysis of the product.

Issue 2: High Levels of Dialkyl Sulfate in the Product

Q: We are observing a significant amount of dialkyl sulfate in our reaction product. What causes this and how can it be minimized?

A: The formation of dialkyl sulfates is a known side reaction in the sulfation of olefins.[2]

Potential Causes and Troubleshooting Steps:

  • High Molar Ratio of Olefin to Sulfating Agent: An excess of olefin relative to the sulfating agent can favor the reaction of a second olefin molecule with the initially formed monoalkyl sulfuric acid.

    • Adjust Molar Ratio: Carefully control the molar ratio of olefin to the sulfating agent. A slight excess of the sulfating agent is generally preferred.

  • Reaction Conditions:

    • Temperature Control: Higher reaction temperatures can sometimes favor the formation of dialkyl sulfates.

  • Saponification Step: While not a method to prevent its formation, a subsequent saponification step is typically employed to convert the dialkyl sulfate into equal molar amounts of the desired secondary alkyl sulfate and a secondary alcohol.[2] This is a common strategy to improve the overall yield of the target surfactant.

Issue 3: Difficulty in Removing Unreacted Organic Matter

Q: We are struggling to effectively remove unreacted olefins and secondary alcohols from our final product, leading to purity issues. What are the recommended purification strategies?

A: The removal of non-surface active organic material is a critical and often challenging step in SAS production. Traditional solvent extraction methods can be complicated by the formation of emulsions and gels.[3]

Improved Purification Strategies:

  • Thin-Film Evaporation: A modern and efficient method involves neutralizing the reaction mixture in the presence of a nonionic surfactant with a high boiling point. The unreacted organic matter can then be stripped from the product using a thin-film evaporator.[2][3]

  • Controlled Temperature Washing: To remove inorganic salt impurities like sodium sulfate, the product can be washed with water at a temperature below its Krafft boundary. This minimizes the loss of the desired SAS product while dissolving the inorganic salts. For a C16 SAS, the washing temperature is preferably below 20°C.[4]

Issue 4: Product Discoloration

Q: The final secondary alkyl sulfate product has an undesirable color. What could be causing this and how can we improve the color quality?

A: Product discoloration, often appearing as a yellow or brown tint, is typically due to side reactions and impurities.

Potential Causes and Troubleshooting Steps:

  • Charring during Sulfation: The sulfation reaction is highly exothermic. Localized overheating can cause charring of the organic material.

    • Efficient Heat Removal: Ensure the reactor has an adequate cooling system to manage the heat of reaction.

    • Controlled Addition of Sulfating Agent: A gradual addition of the sulfating agent can help to control the reaction rate and temperature.

  • Impurities in Raw Materials: Impurities in the olefin feedstock can contribute to color formation.

  • Process Improvement for Color: One patented process describes that by performing the sulfation and neutralization in the presence of a C9-C18 n-paraffin, the majority of color bodies remain in the acid phase, which is then separated, yielding a relatively colorless product.[5]

  • Bleaching: A final bleaching step, for example with hydrogen peroxide, can be employed to improve the color of the final product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common sulfating agents used in the industrial production of secondary alkyl sulfates?

A1: Several sulfating agents can be used, each with its own advantages and process considerations:

  • Sulfur Trioxide (SO₃): Widely used in modern industrial processes. It allows for a direct and rapid reaction.[1]

  • Sulfuric Acid (H₂SO₄): A traditional sulfating agent. The process can be complicated by incomplete reaction and the formation of byproducts.[2]

  • Chlorosulfonic Acid (ClSO₃H): Another effective sulfating agent. The reaction produces hydrogen chloride gas, which needs to be managed.[1]

  • Triethylamine-SO₃ Complex: This reagent offers a milder and more selective sulfation, which can lead to higher yields and fewer by-products.[6][7]

Q2: How does the alkyl chain length of the starting olefin affect the properties of the final secondary alkyl sulfate?

A2: The alkyl chain length is a critical parameter that influences the physicochemical properties of the resulting surfactant:

  • Solubility and Critical Micelle Concentration (CMC): Generally, as the alkyl chain length increases, the surfactant becomes less soluble in water, and the CMC decreases.

  • Foaming Properties: The foaming ability and foam stability can vary with chain length.

  • Wetting and Emulsification: These properties are also dependent on the hydrophobic-lipophilic balance, which is directly related to the alkyl chain length.

Q3: What are the key process parameters that need to be controlled during the sulfation reaction?

A3: To ensure high yield and product quality, the following parameters must be carefully controlled:

  • Molar Ratio of Reactants: The ratio of the olefin to the sulfating agent affects the conversion rate and the formation of by-products like dialkyl sulfates.

  • Reaction Temperature: Due to the exothermic nature of the reaction, precise temperature control is essential to prevent side reactions and product degradation.

  • Reaction Time: The residence time in the reactor must be sufficient to ensure complete reaction.

  • Mixing/Agitation: Efficient mixing is crucial for good contact between the reactants.

Q4: What analytical techniques are recommended for quality control of secondary alkyl sulfates?

A4: A combination of chromatographic and other analytical techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS) or other detectors, is a powerful tool for separating and quantifying the desired secondary alkyl sulfate, as well as identifying impurities and by-products.[8][9]

  • Ion Chromatography: This technique is well-suited for the analysis of ionic surfactants like alkyl sulfates.

  • Titration Methods: Simple titration methods can be used to determine the overall anionic surfactant content.

Q5: Are there alternative, more environmentally friendly synthesis routes for secondary alkyl sulfates?

A5: Yes, research is ongoing to develop greener synthesis methods. One promising approach involves the addition of sodium bisulfite (NaHSO₃) to the double bond of an olefin using a catalyst. This method avoids the use of harsh sulfating agents like SO₂ and Cl₂ and has been reported to achieve high yields in a short reaction time.[10]

Data Presentation

Table 1: Typical Reaction Parameters for Secondary Alkyl Sulfate Synthesis

ParameterSulfation with SO₃Sulfation with Chlorosulfonic Acid
Starting Material C8-C22 OlefinsC8-C22 Secondary Alcohols
Molar Ratio (Olefin/Alcohol:Sulfating Agent) 1 : 1.051 : 1.03
Reaction Temperature ~ 50 °C30 - 35 °C
Neutralizing Agent 30% Sodium Hydroxide (B78521)30% Sodium Hydroxide
Post-treatment Aging, Hydrolysis, NeutralizationNeutralization, Bleaching, Drying

Data compiled from various sources, including[1].

Table 2: Critical Micelle Concentration (CMC) of Selected Alkyl Sulfates

SurfactantCMC (mol/L) at 25°C
Sodium Dodecyl Sulfate (a primary alkyl sulfate for comparison)8 x 10⁻³
β-Sodium Dodecyl Sulfonate (a secondary alkyl sulfonate)2.93 x 10⁻³

Data from[10][11].

Experimental Protocols

Protocol 1: General Laboratory Synthesis of Secondary Alkyl Sulfates from Olefins

This protocol provides a general procedure for the synthesis of secondary alkyl sulfates. Caution: This reaction is exothermic and involves corrosive materials. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Cooling bath/circulator

  • Starting olefin (e.g., C12-C18 alpha-olefin)

  • Sulfating agent (e.g., stabilized liquid sulfur trioxide or chlorosulfonic acid)

  • Inert solvent (if required)

  • Neutralizing agent (e.g., 30% w/w sodium hydroxide solution)

  • Purification setup (e.g., separatory funnel for extraction or thin-film evaporator)

Procedure:

  • Reactor Setup: Set up the jacketed reactor with the overhead stirrer, dropping funnel, and temperature probe. Connect the reactor jacket to the cooling circulator.

  • Charge Reactor: Charge the reactor with the starting olefin and, if used, an inert solvent.

  • Cooling: Start the cooling circulator and bring the reactor contents to the desired initial temperature (e.g., 10-15°C).

  • Addition of Sulfating Agent: Slowly add the sulfating agent from the dropping funnel to the stirred olefin solution. The addition rate should be carefully controlled to maintain the reaction temperature within the desired range (e.g., not exceeding 50°C for SO₃).

  • Reaction/Aging: After the addition is complete, allow the reaction mixture to stir at the set temperature for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Neutralization: Cool the acidic reaction mixture. Slowly add the neutralizing agent (e.g., sodium hydroxide solution) while monitoring the pH. Maintain the temperature during neutralization to prevent hydrolysis of the product.

  • Purification:

    • Saponification (if necessary): If significant amounts of dialkyl sulfate have formed, the neutralized mixture can be heated to saponify the dialkyl sulfate to the desired secondary alkyl sulfate and the corresponding alcohol.

    • Removal of Unreacted Organics: The unreacted olefins and any formed alcohols can be removed by solvent extraction or, more efficiently, by thin-film evaporation.

    • Removal of Inorganic Salts: If necessary, inorganic salts can be removed by washing the product at a temperature below its Krafft point.

  • Drying: The final product is dried to remove any remaining water.

Protocol 2: Analysis of Secondary Alkyl Sulfates by HPLC

This protocol outlines a general method for the analysis of secondary alkyl sulfates using High-Performance Liquid Chromatography.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and a suitable detector (e.g., UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

  • A reverse-phase column suitable for surfactant analysis (e.g., a C8 or C18 column).

Mobile Phase Preparation:

Sample Preparation:

  • Accurately weigh a sample of the secondary alkyl sulfate product.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1 M Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is often used to separate components with different alkyl chain lengths. An example could be starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detector: ELSD or MS

Data Analysis:

  • Identify the peaks corresponding to the secondary alkyl sulfates based on their retention times (and mass-to-charge ratio if using MS).

  • Quantify the components by comparing their peak areas to those of known standards.

Visualizations

Caption: A simplified workflow for the industrial production of secondary alkyl sulfates.

Caption: A decision tree for troubleshooting low yields in SAS production.

Caption: Chemical pathways in the synthesis of secondary alkyl sulfates.

References

Technical Support Center: Refinement of Analytical Methods for Secondary Alkyl Sulfate Analysis

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of secondary alkyl sulfates (SAS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical quantification of secondary alkyl sulfates?

A1: The primary challenges in analyzing secondary alkyl sulfates include their structural similarity to other surfactant types, the presence of complex isomers, and potential matrix effects from the sample. For instance, in commercial products, secondary alkyl sulfates are often present in intricate mixtures with other anionic and non-ionic surfactants, complicating their separation and quantification. Furthermore, the various positional isomers of secondary alkyl sulfates can exhibit different chromatographic behaviors, making accurate quantification of the total SAS content challenging.

Q2: Which analytical techniques are most suitable for secondary alkyl sulfate (B86663) analysis?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for the analysis of secondary alkyl sulfates. HPLC with conductivity detection or evaporative light scattering detection (ELSD) can be employed for quantification. However, LC-MS and tandem mass spectrometry (LC-MS/MS) offer higher selectivity and sensitivity, which is particularly advantageous for complex matrices and for differentiating between isomers. Derivatization of the alkyl sulfates can also be employed to enhance their detection in LC-MS analysis.[1]

Q3: How can I improve the separation of secondary alkyl sulfate isomers?

A3: Improving the separation of SAS isomers often requires careful optimization of chromatographic conditions. Key strategies include:

  • Column Selection: Utilizing columns with high steric selectivity, such as certain C18 phases, can enhance isomer separation.

  • Mobile Phase Optimization: Adjusting the organic modifier (e.g., acetonitrile, methanol) concentration and the type and concentration of ion-pairing reagents can significantly impact resolution.[2]

  • Ion-Pairing Reagents: Employing ion-pairing reagents like tetrabutylammonium (B224687) hydroxide (B78521) can improve the retention and separation of anionic alkyl sulfates on reversed-phase columns.[3] The choice and concentration of the ion-pairing reagent are critical and must be optimized for the specific isomers being analyzed.[2][4]

Troubleshooting Guides

HPLC Analysis

Q4: I am observing significant peak tailing in my HPLC chromatogram for secondary alkyl sulfates. What are the possible causes and solutions?

A4: Peak tailing is a common issue in the HPLC analysis of acidic compounds like alkyl sulfates. The primary causes and their respective solutions are outlined below.

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the sulfate group, causing peak tailing.

    • Solution: Lowering the mobile phase pH (to around 3.0 or lower) can protonate the silanol groups, minimizing these secondary interactions.[5] Using an end-capped column, where residual silanols are chemically deactivated, is also highly recommended.[6] Additionally, increasing the buffer concentration in the mobile phase can help mask silanol interactions.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute the sample and re-inject. If peak shape improves, column overload was the likely cause. Consider using a column with a higher capacity or reducing the injection volume.[5][6]

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or within the packing material can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column from strongly retained matrix components.[7] If the guard column becomes contaminated, it can be replaced. The analytical column can be flushed with a strong solvent to remove contaminants.

LC-MS Analysis

Q5: I am experiencing significant ion suppression in my LC-MS analysis of secondary alkyl sulfates from a complex matrix. How can I mitigate this?

A5: Ion suppression is a common matrix effect in electrospray ionization (ESI) mass spectrometry. Here are several strategies to mitigate it:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[8] Solid-phase extraction (SPE) is a powerful technique for cleaning up complex samples. A well-developed SPE protocol can selectively isolate the secondary alkyl sulfates from matrix components that cause ion suppression.

  • Optimize Chromatography: Improving the chromatographic separation between the analytes and co-eluting matrix components can significantly reduce ion suppression.[8] This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase.

  • Sample Dilution: A simple approach is to dilute the sample.[9] This reduces the concentration of both the analyte and the interfering matrix components. However, this may compromise the limit of detection if the analyte concentration is already low.

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard that co-elutes with the analyte is the most reliable way to compensate for matrix effects.[8][9] The internal standard experiences the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-internal standard ratio.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Secondary Alkyl Sulfates from Aqueous Samples

This protocol provides a general guideline for the extraction of secondary alkyl sulfates from environmental water samples using a reversed-phase SPE cartridge. Optimization will be required based on the specific sample matrix and target analytes.

  • Cartridge Conditioning:

    • Wash the SPE cartridge (e.g., C18) with 5-10 mL of a water-miscible organic solvent like methanol (B129727) to wet the sorbent.[10]

    • Equilibrate the cartridge by passing 5-10 mL of reagent water or a suitable buffer through it. Do not allow the sorbent to dry out.[10][11]

  • Sample Loading:

    • If necessary, adjust the pH of the aqueous sample. For anionic compounds, a slightly acidic pH can improve retention.

    • Pass the sample through the conditioned SPE cartridge at a controlled flow rate (e.g., <5 mL/min).[10]

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained, hydrophilic impurities.

  • Elution:

    • Elute the retained secondary alkyl sulfates with a small volume of a strong, water-miscible organic solvent such as methanol or acetonitrile.

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase for concentration before LC-MS analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different analytical methods used for alkyl sulfate analysis. These values are indicative and may vary depending on the specific instrumentation, method conditions, and sample matrix.

Table 1: Performance of a Derivatization LC/MS Method for Alkyl Sulfonates and Sulfates [1]

ParameterValue
Linear Range 0.2 to 20 ppm
Correlation Coefficient (R²) ≥ 0.99
Recovery (at 1-2 ppm) Generally > 85%
Injection Precision (RSD) 0.4 - 4%

Table 2: Performance of an Ion-Pair Chromatography Method for Sodium Alkyl Sulfates [2]

ParameterValue
Average Recoveries 92.8% to 100.5%
Relative Standard Deviation (RSD) < 4.24%

Table 3: Performance of an LC-MS/MS Method for Linear Alkylbenzene Sulfonate (LAS) Isomers [12]

ParameterValue
Detection Limits 0.03 to 0.07 mg/L
Precision (RSD) 9% to 13%

References

Technical Support Center: Preventing Ether Formation in Alcohol Sulfation

Author: BenchChem Technical Support Team. Date: October 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of ether formation, a common side reaction during alcohol sulfation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ether formation during alcohol sulfation?

A1: Ether formation during alcohol sulfation is typically an acid-catalyzed side reaction. The process, known as intermolecular dehydration, occurs when one alcohol molecule is protonated by an acidic species (either the sulfating agent itself or an acid catalyst), forming a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol to form a symmetrical ether.[1][2] This reaction is competitive with the desired sulfation of the alcohol's hydroxyl group.

Q2: How does the choice of sulfating agent impact the formation of ether by-products?

A2: The reactivity of the sulfating agent is a critical factor. Highly reactive agents like neat sulfur trioxide (SO₃) or concentrated sulfuric acid can create strongly acidic conditions that promote ether formation. Milder reagents are generally preferred to minimize this side reaction.

  • Sulfur Trioxide-Amine Complexes (e.g., SO₃-Pyridine, SO₃-Trimethylamine): These are the most commonly used reagents for minimizing side reactions.[3][4] The amine moderates the reactivity of SO₃, leading to a more controlled sulfation.[3]

  • Chlorosulfonic Acid (ClSO₃H): This agent reacts readily at low temperatures. While effective, precise temperature control is essential to prevent side reactions.[5][6]

  • Sulfamic Acid (H₂NSO₃H): This is a mild and highly selective sulfating agent, particularly suitable for sulfating alkyl phenol (B47542) ethoxylates as it does not sulfonate aromatic rings.[6] It often requires heating, but the reaction is generally cleaner.

Q3: What is the most critical reaction parameter to control to prevent ether formation?

A3: Temperature is the most critical parameter. The acid-catalyzed dehydration that leads to ethers is favored at higher temperatures.[2] Conversely, sulfation reactions are highly exothermic.[7] Therefore, maintaining a low and consistent reaction temperature is paramount. For many sulfation processes, temperatures should be kept below 70°C, and for reactions with agents like chlorosulfonic acid, temperatures around 25°C are often recommended to avoid side reactions and product degradation.[5][6]

Q4: Can additives or catalysts be used to suppress the formation of ethers?

A4: Yes, particularly when using certain sulfating agents. For instance, when sulfating long-chain secondary alcohols with sulfamic acid, catalysts such as urea, thiourea, or acetamide (B32628) can be used to improve the reaction outcome and yield of the desired sulfate (B86663) ester.[3][4]

Troubleshooting Guide: High Ether By-Product Yield

If you are observing a significant amount of ether by-product in your reaction, consult the following table for possible causes and recommended solutions.

Possible Cause Recommended Solutions & Experimental Adjustments
Excessively High Reaction Temperature Primary Action: Implement more efficient cooling of the reaction vessel. Secondary Action: Reduce the addition rate of the sulfating agent to better manage the exothermic release. Maintain the reaction temperature below 70°C, preferably between 20-40°C.[5][8]
Highly Reactive Sulfating Agent Primary Action: Replace the current sulfating agent (e.g., H₂SO₄, neat SO₃) with a milder alternative. Recommended Agents: Sulfur trioxide-pyridine (SO₃·Py) or sulfur trioxide-dimethylformamide (SO₃·DMF) complexes are excellent choices for controlled sulfation.[3]
Presence of Excess Acid Primary Action: Use a stoichiometric amount of the sulfating agent relative to the alcohol. Avoid using excess acid.[5] Secondary Action: Ensure prompt neutralization of the reaction mixture upon completion to quench any remaining acidic species.[9]
Inappropriate Solvent Choice Primary Action: If using the alcohol as both reactant and solvent, the high concentration can favor the bimolecular ether formation. Secondary Action: Consider using an inert solvent. While solvents like THF and dioxane have been explored, they can lead to other side products.[3] A careful evaluation of solvent compatibility is necessary.

Process Visualization

The following diagram illustrates the desired alcohol sulfation pathway versus the competing side reaction that leads to ether formation.

Caption: Competing reaction pathways for an alcohol substrate.

Experimental Protocol: Sulfation of a Primary Alcohol using a Sulfur Trioxide-Pyridine Complex

This protocol provides a general method for the sulfation of a primary alcohol while minimizing the formation of ether by-products.

1. Reagents and Materials:

  • Primary Alcohol (Substrate)

  • Anhydrous Pyridine (B92270)

  • Sulfur Trioxide-Pyridine Complex (SO₃·Py)

  • Anhydrous Dichloromethane (DCM) or other suitable inert solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction flask, dropping funnel, magnetic stirrer, and ice bath

  • Standard glassware for work-up and purification

2. Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the primary alcohol (1 equivalent) in anhydrous DCM or pyridine inside the flask.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve the sulfur trioxide-pyridine complex (typically 1.1 to 1.5 equivalents) in anhydrous pyridine or DCM and add it to the dropping funnel. Add the SO₃·Py solution dropwise to the stirred, cooled solution of the alcohol over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding cold water or a saturated solution of NaHCO₃ to neutralize any remaining acid.

  • Work-up: Transfer the mixture to a separatory funnel. If DCM was used, separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude sulfate ester can then be purified using an appropriate method, such as column chromatography.

References

Technical Support Center: Synthesis and Purification of Tridecan-2-yl Sulfate

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized tridecan-2-yl sulfate (B86663).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of tridecan-2-yl sulfate.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Tridecan-2-yl Sulfate Incomplete reaction; Degradation of the product during workup; Suboptimal reaction temperature.- Ensure the sulfating agent is fresh and added in a slight molar excess.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Maintain a low reaction temperature (0-5 °C) to prevent side reactions and degradation.- Use a mild sulfating agent like a triethylamine-sulfur trioxide complex to minimize degradation.
Product Contaminated with Unreacted Tridecan-2-ol Insufficient sulfating agent; Short reaction time.- Increase the molar ratio of the sulfating agent to the alcohol.- Extend the reaction time and monitor for the disappearance of the starting material by TLC.[1]
Presence of Inorganic Salt Impurities (e.g., Sodium Sulfate) Incomplete removal during the workup process.- After neutralization, wash the crude product with a saturated sodium chloride solution to reduce the solubility of the organic product and facilitate separation.- Perform a thorough recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).[2]
Oily or Gummy Product Instead of a Crystalline Solid Presence of "neutral oil" byproducts from side reactions; Residual solvent.- During synthesis, the presence of a secondary alcohol ethoxylate can inhibit the formation of neutral oil by-products.[3]- Purify the crude product using column chromatography on silica (B1680970) gel.- Ensure complete removal of solvent under high vacuum.
Poor Separation During Column Chromatography Inappropriate solvent system; Overloading of the column.- Optimize the mobile phase for TLC before attempting column chromatography.- Do not exceed the loading capacity of the column (typically 1-5% of the stationary phase weight).
Inaccurate Purity Assessment by HPLC Improper column selection; Non-optimized mobile phase.- Use a C18 reverse-phase column for the analysis of alkyl sulfates.- Develop a gradient elution method to ensure separation of all components.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of tridecan-2-yl sulfate?

The most common impurity is typically the unreacted starting material, tridecan-2-ol. Other potential impurities include inorganic salts (e.g., sodium sulfate) from the neutralization step, and byproducts from side reactions such as dialkyl sulfates or oxidation products.

Q2: How can I monitor the progress of the sulfation reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of dichloromethane (B109758) and methanol, will show the consumption of the more nonpolar tridecan-2-ol and the appearance of the more polar tridecan-2-yl sulfate at a lower Rf value.

Q3: What is a suitable sulfating agent for tridecan-2-ol?

A triethylamine-sulfur trioxide complex is a good choice for the sulfation of secondary alcohols as it is a mild reagent that can provide good yields and minimize side reactions and positional isomerization.[5] Chlorosulfonic acid can also be used, but it is more aggressive and may lead to more byproducts.[3]

Q4: Can I purify tridecan-2-yl sulfate by recrystallization?

Yes, recrystallization is a common and effective method for purifying alkyl sulfates.[2] A suitable solvent system, such as ethanol or a mixture of ethanol and water, can be used. The principle is that the desired product is soluble in the hot solvent but less soluble at cooler temperatures, allowing for the crystallization of the pure compound while impurities remain in the solution.[6][7][8]

Q5: What analytical technique is best for determining the final purity of tridecan-2-yl sulfate?

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or conductivity detector) is the preferred method for the quantitative analysis of tridecan-2-yl sulfate purity.[2][4] It allows for the separation and quantification of the main product and any impurities.

Experimental Protocols

Synthesis of Sodium Tridecan-2-yl Sulfate

This protocol is based on the sulfation of a secondary alcohol using a triethylamine-sulfur trioxide complex.

Materials:

  • Tridecan-2-ol

  • Triethylamine-sulfur trioxide complex

  • Anhydrous Dichloromethane (DCM)

  • Sodium hydroxide (B78521) solution (1 M)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tridecan-2-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the triethylamine-sulfur trioxide complex (1.1 equivalents) to the stirred solution, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated sodium chloride solution.

  • Carefully neutralize the organic layer by washing with a 1 M sodium hydroxide solution until the aqueous layer is slightly basic (pH 8-9).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude sodium tridecan-2-yl sulfate.

Purification by Recrystallization

Materials:

  • Crude sodium tridecan-2-yl sulfate

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude sodium tridecan-2-yl sulfate in a minimum amount of hot ethanol (near boiling).

  • If the product does not fully dissolve, add a small amount of hot deionized water dropwise until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under high vacuum.

Purity Analysis by HPLC

HPLC Conditions:

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-30 min: 80-20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Evaporative Light Scattering Detector (ELSD) or Conductivity Detector
Injection Volume 10 µL

Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Caption: Experimental workflow for the synthesis and purification of tridecan-2-yl sulfate.

Caption: Logical relationship between potential issues and root causes in product purity.

References

Validation & Comparative

Validation of Tridecan-2-yl Sulfate Synthesis: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tridecan-2-yl sulfate (B86663) and its validation using modern spectroscopic techniques. It is designed to offer an objective comparison of synthetic methodologies and provide the detailed experimental data necessary for replication and validation in a research setting.

Comparative Analysis of Synthetic Routes

The synthesis of tridecan-2-yl sulfate can be approached through several methods, each with distinct advantages and disadvantages in terms of yield, purity, and scalability. The primary methods involve the sulfation of the parent alcohol, tridecan-2-ol. Below is a comparison of two common sulfating agents.

Synthetic MethodSulfating AgentTypical YieldKey AdvantagesKey Disadvantages
Method A Sulfur Trioxide Triethylamine (B128534) Complex (SO3·NEt3)Good to ExcellentMild reaction conditions, high selectivity, minimizes by-product formation and positional isomerization.[1]Reagent can be moisture-sensitive.
Method B Chlorosulfonic Acid (ClSO3H)Moderate to GoodReadily available and cost-effective reagent.Highly corrosive and reactive, can lead to side reactions and lower purity.[2]

Experimental Protocols

Method A: Synthesis of Sodium Tridecan-2-yl Sulfate using Sulfur Trioxide Triethylamine Complex

This procedure is adapted from a general method for the synthesis of secondary alkyl sulfates and is favored for its mildness and high yield.[1]

Materials:

  • Tridecan-2-ol

  • Sulfur trioxide triethylamine complex (SO3·NEt3)

  • Anhydrous Pyridine (B92270)

  • Sodium Bicarbonate (NaHCO3)

  • Diethyl Ether

  • Magnesium Sulfate (MgSO4)

  • Sodium Hydroxide (B78521) (NaOH)

Procedure:

  • A solution of tridecan-2-ol (1 equivalent) in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0°C in an ice bath.

  • Sulfur trioxide triethylamine complex (1.1 equivalents) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tridecan-2-yl sulfate triethylammonium (B8662869) salt.

  • The crude product is dissolved in a minimal amount of ethanol (B145695), and a solution of sodium hydroxide in ethanol is added to precipitate the sodium tridecan-2-yl sulfate.

  • The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

Caption: Synthesis workflow for sodium tridecan-2-yl sulfate.

Spectroscopic Validation Data

The successful synthesis of tridecan-2-yl sulfate is confirmed through a combination of spectroscopic methods. Below are the expected data for the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of the sulfate functional group.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
S=O Stretch (asymmetric)1210 - 1260Strong
S=O Stretch (symmetric)1030 - 1080Strong
C-O Stretch950 - 1050Medium-Strong
C-H Stretch (alkane)2850 - 2960Strong

Note: The presence of strong absorption bands in the 1210-1260 cm⁻¹ and 1030-1080 cm⁻¹ regions is highly indicative of the sulfate ester.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the overall structure of the molecule, including the position of the sulfate group.

¹H NMR (Expected Chemical Shifts in D₂O)

ProtonChemical Shift (ppm)MultiplicityIntegration
CH-O-SO₃~4.2 - 4.5m1H
CH₃ (on C2)~1.3 - 1.4d3H
CH₂ (adjacent to CH-O)~1.5 - 1.7m2H
(CH₂)₉~1.2 - 1.4m18H
CH₃ (terminal)~0.8 - 0.9t3H

¹³C NMR (Expected Chemical Shifts in D₂O)

CarbonChemical Shift (ppm)
C-O-SO₃~75 - 80
C (adjacent to C-O)~35 - 40
CH₃ (on C2)~20 - 25
(CH₂)₉~22 - 32
CH₃ (terminal)~14

Note: The downfield shift of the proton and carbon at the C2 position is characteristic of the electron-withdrawing effect of the sulfate group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

IonExpected m/zNotes
[M-Na]⁻281.18Molecular ion (negative mode ESI)
[M-H]⁻281.18Molecular ion (negative mode ESI)
[HSO₄]⁻97.0Characteristic fragment of sulfate esters
[SO₃]⁻80.0Loss of oxygen from bisulfate

Note: In electron ionization (EI) mode, the molecular ion may be weak or absent. Fragmentation often involves the loss of SO₃ or the entire sulfate group.

Caption: Workflow for the spectroscopic validation of tridecan-2-yl sulfate.

References

A Comparative Analysis of Sulfating Agents for Tridecan-2-ol

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfate (B86663) moiety to a molecule can significantly alter its biological activity and physicochemical properties. For secondary alcohols such as tridecan-2-ol, a key intermediate in various synthetic pathways, the choice of sulfating agent is critical to ensure high yield, purity, and process scalability. This guide provides an objective comparison of common sulfating agents for tridecan-2-ol, supported by experimental data from related long-chain secondary alcohols, to aid researchers in selecting the optimal reagent for their specific application.

Performance Comparison of Sulfating Agents

The selection of a sulfating agent is a trade-off between reactivity, selectivity, cost, and ease of handling. The following table summarizes the key performance indicators for three commonly used sulfating agents in the context of secondary alcohol sulfation. It is important to note that while direct experimental data for tridecan-2-ol is limited in publicly available literature, the data presented for analogous long-chain secondary alcohols provides a valuable predictive framework.

Sulfating AgentChemical FormulaTypical Reaction ConditionsReported Yield (for similar secondary alcohols)Key AdvantagesKey Disadvantages
Sulfur Trioxide Pyridine (B92270) Complex SO₃·C₅H₅NAnhydrous organic solvent (e.g., DMF, CH₂Cl₂), Room temperature to mild heating (e.g., 50°C), Inert atmosphereHigh (>90%)Mild and selective, Commercially available, Good for sensitive substratesPyridine can be difficult to remove completely, Potential for side reactions at higher temperatures
Chlorosulfonic Acid ClSO₃HAnhydrous conditions, Low temperature (0-10°C), Often used with a solvent (e.g., CH₂Cl₂)Variable (can be high, >90%, but prone to side reactions)Highly reactive and rapid, Cost-effectiveCorrosive and moisture-sensitive, Generates HCl as a byproduct, Can cause dehydration and other side reactions with secondary alcohols
Sulfamic Acid H₃NSO₃Higher temperatures (100-140°C), Often requires a catalyst (e.g., urea)Good to excellent (95-99% reported for dodecanols)[1]Stable solid, easy to handle, Less corrosive than chlorosulfonic acid, Selectively sulfates alcohols over aromatic rings[2]Less reactive, requiring higher temperatures, Can result in colored byproducts

Experimental Protocols

The following are generalized experimental protocols for the sulfation of a long-chain secondary alcohol like tridecan-2-ol using the compared sulfating agents. Researchers should optimize these protocols for their specific substrate and scale.

Sulfation using Sulfur Trioxide Pyridine Complex

Materials:

  • Tridecan-2-ol

  • Sulfur trioxide pyridine complex

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Magnesium sulfate (anhydrous)

  • Nitrogen gas

Procedure:

  • Dissolve tridecan-2-ol (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • In a separate flask, dissolve sulfur trioxide pyridine complex (1.5-2.0 equivalents) in anhydrous DMF.

  • Slowly add the sulfur trioxide pyridine complex solution to the alcohol solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude sulfated product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Sulfation using Chlorosulfonic Acid

Materials:

  • Tridecan-2-ol

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (B128534) or Pyridine

  • Ice bath

  • Nitrogen gas

Procedure:

  • Dissolve tridecan-2-ol (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C. The reaction is exothermic and generates HCl gas, which should be vented through a scrubber.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench the reaction by the slow addition of a cooled solution of triethylamine or pyridine (1.2 equivalents) in dichloromethane.

  • Wash the reaction mixture with cold water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Sulfation using Sulfamic Acid

Materials:

  • Tridecan-2-ol

  • Sulfamic acid

  • Urea (B33335) (catalyst)

  • High-boiling solvent (e.g., Toluene or Xylene)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Nitrogen gas

Procedure:

  • Combine tridecan-2-ol (1 equivalent), sulfamic acid (1.2 equivalents), and urea (0.1 equivalents) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add a high-boiling solvent such as toluene.

  • Heat the reaction mixture to 110-120°C and maintain it at this temperature for 2-4 hours with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution to a pH of 7-8.

  • The product can be isolated by removal of the solvent under reduced pressure and subsequent purification. For some applications, the neutralized aqueous solution of the sulfate can be used directly.

Yield Determination

The yield of the sulfation reaction can be determined using several analytical techniques:

  • Titration: A two-phase titration method using a cationic surfactant (e.g., Hyamine® 1622) and an indicator (e.g., methylene (B1212753) blue) can be used to quantify the anionic sulfated product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) can be used to separate and quantify the sulfated product from the unreacted alcohol and any byproducts. This method offers high accuracy and can also provide information on the purity of the product.

Visualizing the Workflow and Relationships

The following diagrams illustrate the general experimental workflow for the sulfation of tridecan-2-ol and the logical relationships between the choice of sulfating agent and its key characteristics.

References

A Comparative Analysis of the Surfactant Properties of Tridecan-2-yl Sulfate and Sodium Dodecyl Sulfate

Author: BenchChem Technical Support Team. Date: October 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the surfactant properties, experimental protocols, and mechanisms of action of a branched-chain versus a linear-chain anionic surfactant.

This guide provides a detailed comparison of the surfactant properties of sodium tridecan-2-yl sulfate (B86663), a secondary (branched-chain) alkyl sulfate, and sodium dodecyl sulfate (SDS), a linear primary alkyl sulfate. The comparison is based on key performance parameters including critical micelle concentration (CMC), surface tension at CMC, Krafft temperature, and foaming ability. Due to the limited availability of specific experimental data for sodium tridecan-2-yl sulfate, data for a closely related secondary C12 alkyl sulfonate is used as a proxy to provide a meaningful comparison against the well-characterized SDS.

Executive Summary

Sodium dodecyl sulfate (SDS) is a widely utilized anionic surfactant known for its strong detergency and high foaming capacity. In contrast, branched-chain alkyl sulfates, such as tridecan-2-yl sulfate, often exhibit distinct properties due to their molecular structure. The presence of a sulfate group on a secondary carbon atom introduces steric hindrance that can alter micellization behavior, surface activity, and foaming characteristics. This guide presents a side-by-side comparison of these two surfactants, supported by experimental data and detailed methodologies, to aid in the selection and application of appropriate surfactants in research and development.

Data Presentation: Surfactant Property Comparison

The following table summarizes the key surfactant properties of a secondary C12 alkyl sulfonate (as a proxy for tridecan-2-yl sulfate) and sodium dodecyl sulfate.

PropertySecondary C12 Alkyl SulfonateSodium Dodecyl Sulfate (SDS)
Critical Micelle Concentration (CMC) 2.93 x 10⁻³ mol/L[1]8 x 10⁻³ mol/L
Surface Tension at CMC (γcmc) 27.06 mN/m[1]~39 mN/m
Krafft Temperature 26 °C[1]16 °C[2]
Foaming Ability Generally lower than linear counterpartsHigh

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) and Surface Tension by Surface Tensiometry (Du Noüy Ring Method)

Objective: To determine the concentration at which surfactant molecules begin to form micelles (CMC) and the corresponding surface tension of the solution.

Apparatus:

  • Surface tensiometer equipped with a platinum-iridium Du Noüy ring

  • Glass vessel

  • Micropipettes and precision balance for solution preparation

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Pour the lowest concentration solution into the glass vessel, ensuring the ring is completely submerged.

  • Slowly raise the ring through the liquid-air interface.

  • The force required to pull the ring through the surface is measured just before the liquid film breaks. This force is used to calculate the surface tension.[3][4][5][6][7]

  • Repeat the measurement for each concentration, ensuring the ring and vessel are thoroughly cleaned between samples.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the graph. The surface tension at the CMC (γcmc) is the value at this intersection.

Determination of Foaming Properties (Ross-Miles Method)

Objective: To assess the initial foam volume (foamability) and the stability of the foam over time.

Apparatus:

  • Ross-Miles foam apparatus, consisting of a jacketed glass tube with a specified height and diameter, and a pipette with a specified orifice.[8]

  • Constant temperature water bath.

  • Stopwatch.

Procedure:

  • Prepare a solution of the surfactant at a specified concentration and temperature.

  • Pour 200 mL of the surfactant solution into the receiver of the Ross-Miles apparatus.

  • Pipette 50 mL of the same solution into the pipette.

  • Allow the solution to drain from the pipette into the receiver from a specified height.[8]

  • Once the pipette is empty, immediately measure the initial height of the foam generated. This represents the foamability.

  • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[8]

Determination of Krafft Temperature

Objective: To determine the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration.

Apparatus:

  • Conductivity meter with a temperature probe

  • Jacketed beaker

  • Water bath with heating and cooling capabilities

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a surfactant solution at a concentration above its CMC.

  • Cool the solution until the surfactant precipitates, forming a turbid suspension.

  • Place the beaker in the water bath and begin to slowly heat the solution while stirring gently.

  • Monitor the conductivity and temperature of the solution continuously.

  • The Krafft temperature is the point at which a sharp increase in conductivity is observed, corresponding to the dissolution of the precipitate and the formation of micelles.[9]

Mandatory Visualization

References

Benchmarking Tridecan-2-yl Sulfate: A Comparative Performance Analysis Against Leading Anionic Surfactants

Author: BenchChem Technical Support Team. Date: October 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision impacting formulation stability, efficacy, and interaction with biological systems. This guide provides an objective comparison of the performance of tridecan-2-yl sulfate (B86663), a secondary alkyl sulfate, against other widely used anionic surfactants: Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Linear Alkylbenzene Sulfonate (LAS). The comparison is based on key performance indicators supported by experimental data and detailed methodologies.

Performance at a Glance: A Quantitative Comparison

The effectiveness of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, which are crucial for solubilization, emulsification, and detergency. The following table summarizes the key performance parameters for tridecan-2-yl sulfate and its counterparts.

SurfactantChemical ClassCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (γcmc) (mN/m)Foaming PropertiesDetergency (Soil Removal)
Tridecan-2-yl Sulfate Secondary Alkyl Sulfate~2.93[1]~27.06[1]Good foaming, potentially lower foam stability compared to primary isomers[2]Good
Sodium Lauryl Sulfate (SLS) Primary Alkyl Sulfate8.2[3]~33.7[2]High foaming[4]Excellent
Sodium Laureth Sulfate (SLES) Alkyl Ether Sulfate~0.80~34[5]High, stable foamExcellent[6]
Linear Alkylbenzene Sulfonate (LAS) Alkylbenzene Sulfonate1.2 - 2.9~33[7]Good foamingExcellent[8]

Note: The data for tridecan-2-yl sulfate is based on a representative secondary alkyl sulfonate. Performance can vary based on the specific isomer and purity.

In-Depth Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, the following are detailed methodologies for the key performance experiments.

Critical Micelle Concentration (CMC) and Surface Tension Measurement

The CMC and surface tension at CMC are determined using tensiometry, following the principles outlined in ISO 4311.[5][9]

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the surfactant molecules saturate the air-water interface, they begin to form micelles in the bulk solution. The concentration at which this occurs is the CMC, and beyond this point, the surface tension remains relatively constant.

Apparatus:

  • Surface Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Glassware

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the stock solution to cover a range of concentrations.

  • Measure the surface tension of each solution using the tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at the point of inflection in the curve, where the surface tension begins to plateau. The surface tension value at this plateau is the γcmc.

Experimental Workflow for CMC and Surface Tension Measurement

References

A Comparative Analysis of Sulfation Methods: Towards Greener and More Efficient Synthesis

Author: BenchChem Technical Support Team. Date: October 2025

For researchers, scientists, and drug development professionals, the selection of a sulfation method is a critical decision that balances reaction efficiency with environmental impact. This guide provides an objective comparison of prevalent sulfation techniques, supported by available data and detailed experimental protocols, to aid in the selection of the most appropriate method for a given application.

The introduction of sulfate (B86663) groups into molecules is a vital transformation in the synthesis of a wide range of biologically active compounds, including anticoagulants, antivirals, and anti-inflammatory agents. However, traditional sulfation methods often rely on harsh reagents and environmentally detrimental solvents, prompting the development of greener alternatives. This comparative study examines the environmental footprint and synthetic utility of common sulfation methods.

Conventional vs. Green Sulfation Strategies

The most established sulfation methods involve the use of reagents such as sulfuric acid, chlorosulfonic acid, and sulfur trioxide complexes. While effective, these methods are often associated with significant environmental drawbacks. In contrast, modern "green" approaches aim to minimize waste, reduce the use of hazardous substances, and improve overall efficiency.

Table 1: Comparative Overview of Sulfation Methods

MethodSulfating AgentTypical SolventsKey AdvantagesKey Disadvantages
Conventional Methods
Sulfuric AcidConcentrated H₂SO₄n-butanolInexpensive and readily available.[1]Can cause degradation and charring of sensitive substrates; generates significant acidic waste.[1]
Chlorosulfonic AcidClSO₃HPyridine, FormamideHighly reactive and efficient.Corrosive, toxic, and releases HCl gas as a byproduct; requires anhydrous conditions and careful handling.[2]
Sulfur Trioxide-PyridineSO₃•C₅H₅NPyridine, DMFMilder and more selective than other SO₃ sources.[3][4]Pyridine is toxic and difficult to remove completely; reaction can be slow.[3]
Sulfur Trioxide-DMFSO₃•DMFDMFGood for sulfating polysaccharides with high yields.[3]DMF is a toxic solvent; can be difficult to remove from the final product.
Greener Alternatives
Sulfamic AcidH₂NSO₃H1,4-Dioxane, DMFStable, non-corrosive, and easy to handle.[5]Less reactive than other agents, often requiring catalysts like urea (B33335) and higher temperatures.[5]
Solvent-Free (Sulfamic Acid-Urea Melt)H₂NSO₃H / UreaNoneEliminates the use of harmful organic solvents; shorter reaction times.[6]Requires elevated temperatures which may not be suitable for all substrates.[6]

Quantitative Environmental Impact Assessment

To objectively compare the environmental performance of different sulfation methods, green chemistry metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI) are invaluable tools. The E-factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of inputs (raw materials, solvents, etc.) to the mass of the final product. A lower E-factor and PMI indicate a more environmentally benign process.

While direct comparative studies providing E-factors and PMIs for a standardized sulfation reaction across all methods are limited in the publicly available literature, the principles of green chemistry allow for a qualitative and semi-quantitative assessment based on the nature of the reagents and processes involved.

Table 2: Estimated Environmental Impact of Different Sulfation Methods

MethodReagent HazardSolvent Usage & HazardWaste GenerationEstimated E-Factor/PMI
Conventional Methods
Sulfuric AcidHigh (Corrosive)Moderate to HighHigh (Acidic wastewater)High
Chlorosulfonic AcidVery High (Corrosive, Lachrymator)High (Toxic, e.g., Pyridine)High (HCl, acidic waste)Very High
Sulfur Trioxide-PyridineHigh (Moisture sensitive)High (Toxic)Moderate to High (Solvent waste)High
Sulfur Trioxide-DMFHigh (Moisture sensitive)High (Toxic)Moderate to High (Solvent waste)High
Greener Alternatives
Sulfamic AcidLowModerate (e.g., 1,4-Dioxane)Low to ModerateModerate
Solvent-Free (Sulfamic Acid-Urea Melt)LowNoneLowLow

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of sulfation procedures. Below are representative protocols for key sulfation methods.

Protocol 1: Sulfation of a Polysaccharide using Sulfur Trioxide-Pyridine Complex

This protocol is adapted from a procedure for the sulfation of polysaccharides.[3]

Materials:

Procedure:

  • Dissolve the polysaccharide in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of the sulfur trioxide-pyridine complex in anhydrous DMF.

  • Slowly add the SO₃•C₅H₅N solution to the polysaccharide solution with constant stirring at room temperature.

  • Allow the reaction to proceed for a specified time (e.g., 1 to 20 hours), monitoring the progress by a suitable analytical method.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Neutralize the mixture by the dropwise addition of NaOH solution until the pH is approximately 7.

  • Precipitate the sulfated polysaccharide by adding an excess of cold ethanol.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with ethanol to remove any unreacted reagents and byproducts.

  • Dry the purified sulfated polysaccharide under vacuum.

Protocol 2: Solvent-Free Sulfation of Arabinogalactan (B145846) using a Sulfamic Acid-Urea Melt

This environmentally friendly protocol eliminates the need for organic solvents.[6]

Materials:

  • Arabinogalactan (AG)

  • Sulfamic acid

  • Urea

  • Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • In a reaction flask equipped with a stirrer, combine sulfamic acid and urea in a 1:1 molar ratio.

  • Heat the mixture to 110 °C with stirring until a homogeneous melt is formed.

  • Add the arabinogalactan powder to the molten mixture.

  • Continue stirring at the desired reaction temperature (e.g., 115-120 °C) for 30 minutes.

  • After the reaction, cool the mixture to room temperature.

  • Dissolve the solid product in a 5% aqueous NaOH solution to achieve a pH of 9-10.

  • Heat the solution to 65-70 °C with stirring until the evolution of ammonia (B1221849) ceases.

  • Cool the solution and precipitate the sulfated arabinogalactan by adding ethanol.

  • Isolate the precipitate by filtration, wash with ethanol, and dry under vacuum.

Visualizing the Process and Comparison

To better understand the workflow and the comparative aspects of these sulfation methods, the following diagrams are provided.

A generalized experimental workflow for a sulfation reaction.

A logical comparison of the environmental impacts.

Conclusion and Future Outlook

The choice of a sulfation method has significant implications for the environmental sustainability of a synthetic process. While conventional methods using reagents like chlorosulfonic acid and sulfur trioxide-pyridine are effective, they are associated with considerable environmental burdens. The development of greener alternatives, such as those employing sulfamic acid, particularly in solvent-free conditions, represents a significant step forward.

For researchers and drug development professionals, the adoption of these greener methodologies is not only an ethical imperative but also a practical one, as regulatory landscapes increasingly favor sustainable manufacturing processes. Future research should focus on the development of catalytic sulfation methods and the use of benign solvent systems to further minimize the environmental impact of this important chemical transformation. The systematic application of green chemistry metrics will be essential in guiding these efforts and in making informed decisions in the laboratory and at the industrial scale.

References

Confirming the Structure of Tridecan-2-yl Sulfate: A Comparative Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: October 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the structural elucidation of tridecan-2-yl sulfate (B86663), a long-chain alkyl sulfate. We present a detailed analysis based on hypothetical experimental data to illustrate the strengths and limitations of each technique, alongside detailed experimental protocols and a comparison with alternative analytical methods.

The structural confirmation of organic molecules traditionally relies on a combination of spectroscopic techniques.[1][2][3] Among these, NMR and MS are arguably the most powerful tools for elucidating the precise arrangement of atoms within a molecule.[4] While NMR provides detailed information about the connectivity and chemical environment of atoms, mass spectrometry reveals the molecular weight and fragmentation patterns, offering complementary data for a comprehensive structural assignment.[4]

Data Presentation: A Hypothetical Analysis of Tridecan-2-yl Sulfate

To illustrate the application of NMR and mass spectrometry in the structural confirmation of tridecan-2-yl sulfate, we present the following hypothetical data. This data is synthetically generated based on established principles of spectroscopy and the known spectral characteristics of similar long-chain alkyl compounds and sulfates.

Table 1: Hypothetical ¹H NMR Data for Tridecan-2-yl Sulfate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.25m1HH-2
1.65m2HH-3
1.26br s18HH-4 to H-12
1.24d3HH-1
0.88t3HH-13

Table 2: Hypothetical ¹³C NMR Data for Tridecan-2-yl Sulfate

Chemical Shift (δ) ppmAssignment
78.5C-2
35.0C-3
31.9C-11
29.6C-5 to C-10
29.3C-4
22.7C-12
20.5C-1
14.1C-13

Table 3: Hypothetical Mass Spectrometry Data for Tridecan-2-yl Sulfate (Negative Ion Mode)

m/zRelative Intensity (%)Assignment
279.15100[M-H]⁻
199.1645[M-H-SO₃]⁻
97.0080[HSO₄]⁻

Experimental Workflow

The logical workflow for confirming the structure of tridecan-2-yl sulfate using NMR and mass spectrometry is outlined below.

Caption: Workflow for structural elucidation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of tridecan-2-yl sulfate is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • 2D NMR Spectroscopy (Optional but Recommended): To further confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of tridecan-2-yl sulfate is prepared in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, at a concentration of approximately 1-10 µg/mL.

  • Electrospray Ionization (ESI): The sample solution is introduced into the ESI source of the mass spectrometer. ESI is a soft ionization technique that is well-suited for analyzing polar and charged molecules like sulfates, typically producing a prominent molecular ion or pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing insights into the molecule's structure.

Comparison with Alternative Techniques

While NMR and MS are primary methods for structural elucidation, other techniques can provide valuable, albeit often less detailed, information.

Table 4: Comparison of Analytical Techniques for Alkyl Sulfate Characterization

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed atomic connectivity, chemical environment of nuclei.Unambiguous structure determination, non-destructive.Lower sensitivity, requires higher sample concentration.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, small sample requirement.Isomeric differentiation can be challenging without MS/MS.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., S=O, C-O).Fast, simple, and inexpensive.Provides limited information on the overall molecular structure.
Ion Chromatography Separation and quantification of alkyl sulfates.[5][6]Good for purity analysis and separation of homologues.[6]Does not provide direct structural information.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture.[7][8]Can be coupled with MS for LC-MS analysis.[9]Primarily a separation technique, not for de novo structure elucidation.

References

Evaluation of the efficiency of different purification techniques for secondary alkyl sulfates

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Secondary alkyl sulfates (SAS) are a class of anionic surfactants with diverse applications, from detergents to potential roles in biomedical research. The efficacy and safety of SAS in any application hinge on their purity. The synthesis of SAS often results in a mixture containing unreacted starting materials, such as olefins and alcohols, as well as inorganic salts. This guide provides an objective comparison of common purification techniques for secondary alkyl sulfates, supported by established chemical principles and available data.

Comparison of Purification Techniques

The selection of a purification technique depends on the desired scale of purification, the nature of the impurities, and the required final purity of the secondary alkyl sulfate (B86663). The three primary methods evaluated are solvent extraction, crystallization, and preparative high-performance liquid chromatography (HPLC).

Technique Principle Purity Achieved Yield Throughput Primary Impurities Removed Advantages Disadvantages
Solvent Extraction Differential solubility of SAS and impurities in two immiscible liquid phases.Moderate to HighModerate to HighHighUnreacted olefins, long-chain alcoholsScalable for industrial production, continuous process possible.Formation of stable emulsions can complicate phase separation; requires removal and disposal of large volumes of organic solvents; residual solvent may remain in the product.[1][2]
Crystallization Difference in solubility of the SAS and impurities in a solvent at different temperatures.High to Very HighModerate to HighLow to MediumInorganic salts, some organic impuritiesCan yield highly pure crystalline product; relatively low cost for bulk purification.Finding a suitable solvent system can be challenging; yield can be reduced by the solubility of the SAS in the mother liquor; may require multiple recrystallization steps.
Preparative HPLC Differential partitioning of SAS and impurities between a stationary phase and a mobile phase.Very HighLow to ModerateLowStructurally similar organic impurities, isomersHigh-resolution separation, capable of isolating highly pure specific isomers.Not economically viable for large-scale purification; lower throughput; requires specialized equipment.
Thin-Film Evaporation Separation based on differences in volatility.ModerateHighHighUnreacted volatile organic compounds (olefins, alcohols)Effective for removing volatile impurities from the non-volatile SAS product.[1][2]Not effective for removing non-volatile impurities like inorganic salts.

Experimental Protocols

Below are generalized methodologies for the key purification techniques. Researchers should optimize these protocols based on the specific secondary alkyl sulfate and the impurities present.

Solvent Extraction Protocol (Liquid-Liquid Extraction)

This protocol is designed for the removal of non-polar impurities, such as unreacted olefins and alcohols, from an aqueous solution of secondary alkyl sulfates.

Materials:

  • Crude secondary alkyl sulfate solution (aqueous)

  • Immiscible organic solvent (e.g., hexane, diethyl ether)

  • Separatory funnel

  • Sodium chloride (for breaking emulsions)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • Dissolve the crude secondary alkyl sulfate in deionized water to a concentration of 10-20% (w/v).

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of an immiscible organic solvent (e.g., hexane).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer contains the secondary alkyl sulfate, while the organic layer contains the non-polar impurities.

  • If an emulsion forms, add a small amount of saturated sodium chloride solution to help break it.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete removal of impurities.

  • Combine the organic extracts for waste disposal.

  • To remove any residual dissolved organic solvent from the aqueous phase, it can be gently heated or placed under reduced pressure.

  • The final aqueous solution contains the purified secondary alkyl sulfate.

Recrystallization Protocol

This protocol is suitable for obtaining high-purity crystalline secondary alkyl sulfate, particularly for removing inorganic salts and some organic impurities.

Materials:

  • Crude secondary alkyl sulfate

  • Suitable solvent (e.g., ethanol, isopropanol, or a mixture with water)

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude secondary alkyl sulfate in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • If impurities are visible in the hot solution, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry the crystals under vacuum to remove all traces of the solvent.

Preparative HPLC Protocol

This protocol is intended for the high-purity isolation of secondary alkyl sulfates, often for analytical standards or for separating isomers.

Materials:

  • Crude secondary alkyl sulfate, pre-purified by another method if necessary

  • Preparative HPLC system with a suitable detector (e.g., UV, ELSD)

  • Preparative reverse-phase column (e.g., C18)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, water)

  • Mobile phase modifier (e.g., formic acid, ammonium (B1175870) acetate)

  • Fraction collector

Procedure:

  • Develop an analytical HPLC method to achieve baseline separation of the secondary alkyl sulfate from its impurities.

  • Dissolve the crude secondary alkyl sulfate in the mobile phase at a high concentration.

  • Filter the sample solution through a 0.45 µm filter.

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

  • Inject a small volume of the sample to confirm the retention times on the preparative column.

  • Perform larger, overloaded injections for purification.

  • Use a fraction collector to collect the eluent corresponding to the peak of the desired secondary alkyl sulfate.

  • Combine the collected fractions.

  • Remove the mobile phase solvents using a rotary evaporator to yield the purified secondary alkyl sulfate.

Visualizing the Biodegradation Pathway of Secondary Alkyl Sulfates

Secondary alkyl sulfates are known to be biodegradable. The initial step in their microbial degradation is catalyzed by a class of enzymes known as secondary alkylsulphohydrolases. These enzymes cleave the sulfate ester bond, a crucial step for the further breakdown of the molecule.

Caption: Enzymatic degradation of secondary alkyl sulfates.

The diagram above illustrates the initial and subsequent steps in the biodegradation of a secondary alkyl sulfate. The process is initiated by a secondary alkylsulphohydrolase, which hydrolyzes the sulfate ester, releasing a secondary alcohol and an inorganic sulfate ion.[3][4][5] The resulting secondary alcohol can then enter central metabolic pathways and be further broken down into carbon dioxide and water.

Workflow for Purification Technique Selection

The choice of a suitable purification method is a critical step in obtaining secondary alkyl sulfates of the desired quality. The following workflow provides a logical approach to selecting the most appropriate technique based on key experimental and practical considerations.

Caption: Decision workflow for selecting a purification technique.

References

A Comparative Investigation of the Krafft Points of Various Long-Chain Alkyl Sulfates

Author: BenchChem Technical Support Team. Date: October 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The Krafft point (Tₖ) is a critical parameter in the study and application of surfactants, representing the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC). Below the Krafft point, the surfactant exists predominantly as crystalline or hydrated solid forms with limited solubility. Above this temperature, a sharp increase in solubility occurs due to the formation of micelles, enabling the surfactant to exhibit its characteristic interfacial and solubilization properties. This guide provides a comparative analysis of the Krafft points of four common long-chain sodium alkyl sulfates, details the experimental methods for their determination, and illustrates the underlying principles.

Data Presentation: Krafft Points of Sodium Alkyl Sulfates

The Krafft point of ionic surfactants is significantly influenced by the length of the hydrophobic alkyl chain. As the chain length increases, so does the Krafft point, reflecting the stronger van der Waals forces that favor the crystalline state. The following table summarizes the experimentally determined Krafft points for a homologous series of sodium alkyl sulfates.

Surfactant NameChemical FormulaAlkyl Chain LengthKrafft Point (°C)
Sodium Dodecyl Sulfate (B86663) (SDS)C₁₂H₂₅NaO₄S1216 - 18
Sodium Tetradecyl SulfateC₁₄H₂₉NaO₄S1430
Sodium Hexadecyl SulfateC₁₆H₃₃NaO₄S1645
Sodium Octadecyl SulfateC₁₈H₃₇NaO₄S1856

Note: The exact Krafft point can vary slightly depending on the purity of the surfactant and the ionic strength of the solution.

Experimental Protocols

The determination of the Krafft point is typically achieved by monitoring a physical property of the surfactant solution that changes significantly at the transition from a crystalline suspension to a micellar solution. The two most common methods are the conductivity method and the solubility method.

Determination of Krafft Point by Conductivity Measurement

This method is based on the principle that the conductivity of an ionic surfactant solution increases sharply as the temperature rises above the Krafft point. This is due to the increased mobility and concentration of charge carriers (surfactant monomers and counter-ions) as the crystalline surfactant dissolves to form micelles.

Materials and Equipment:

  • Conductivity meter with a temperature probe

  • Jacketed beaker or a temperature-controlled water bath

  • Magnetic stirrer and stir bar

  • High-purity sodium alkyl sulfate

  • Deionized water

  • Thermometer

Procedure:

  • Solution Preparation: Prepare an aqueous solution of the sodium alkyl sulfate at a concentration known to be above its critical micelle concentration (CMC) at temperatures above the Krafft point. A typical concentration is 1% (w/v).

  • Crystallization: Cool the surfactant solution in an ice bath or refrigerator until it becomes turbid and a crystalline precipitate is formed.

  • Experimental Setup: Place the turbid solution in the jacketed beaker connected to a circulating water bath, or directly into a temperature-controlled water bath. Immerse the conductivity probe and a thermometer into the solution. Place a magnetic stir bar in the beaker and begin gentle stirring.

  • Heating and Measurement: Gradually increase the temperature of the water bath at a slow and constant rate (e.g., 1°C every 5-10 minutes) to ensure thermal equilibrium.

  • Data Collection: Record the conductivity and the corresponding temperature at regular intervals.

  • Data Analysis: Plot the conductivity as a function of temperature. The resulting graph will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Krafft point.

Determination of Krafft Point by Solubility Measurement

This method directly measures the sharp increase in surfactant solubility with temperature. The Krafft point is identified as the temperature at which the solubility curve shows a distinct inflection point.

Materials and Equipment:

  • A series of sealed containers (e.g., vials or test tubes)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Method for quantifying surfactant concentration (e.g., titration, spectroscopy, or gravimetric analysis after solvent evaporation)

  • High-purity sodium alkyl sulfate

  • Deionized water

Procedure:

  • Sample Preparation: Prepare a series of saturated solutions of the sodium alkyl sulfate in deionized water at various temperatures spanning the expected Krafft point. To do this, add an excess amount of the solid surfactant to each container with a known volume of deionized water.

  • Equilibration: Place the sealed containers in a temperature-controlled shaker or water bath at their respective set temperatures. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection: Once equilibrated, carefully withdraw a known volume of the supernatant from each container, ensuring no solid particles are transferred. This can be achieved by allowing the solid to settle and then carefully pipetting the clear liquid, or by using a pre-warmed syringe and filter.

  • Concentration Analysis: Determine the concentration of the surfactant in each collected sample using a suitable analytical technique.

  • Data Analysis: Plot the logarithm of the surfactant solubility (concentration) as a function of temperature. The Krafft point is the temperature at which a sharp break or inflection point in the curve is observed.

Visualizations

Experimental Workflow for Krafft Point Determination

Caption: Workflow for determining the Krafft point using the conductivity method.

Relationship Between Alkyl Chain Length and Krafft Point

Caption: The direct relationship between increasing alkyl chain length and the Krafft point.

Safety Operating Guide

Proper Disposal Procedures for Sulfuric Acid and Tridecan-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: October 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedural information for the proper disposal of two common laboratory reagents: sulfuric acid, a strong corrosive acid, and tridecan-2-ol, an alcohol that poses environmental hazards. Adherence to these guidelines is essential for maintaining a safe and regulatory-compliant laboratory environment.

Quantitative Data for Chemical Disposal

The following table summarizes key quantitative parameters for the disposal of sulfuric acid and tridecan-2-ol. These values are critical for ensuring that disposal methods meet safety and regulatory standards.

ParameterSulfuric AcidTridecan-2-ol
EPA Hazardous Waste Status Corrosive (D002) if pH ≤ 2.0Typically managed as hazardous waste due to aquatic toxicity
Recommended Disposal Method Neutralization followed by drain disposal (subject to local regulations)Collection for hazardous waste disposal
Initial Concentration for Neutralization Dilute to <10% (v/v) in cold waterNot Applicable
Acceptable pH Range for Drain Disposal 5.5 - 9.5[1]Not Applicable
Hazardous Waste Generator Monthly Quantity Limits (Federal EPA Guidelines)
- Very Small Quantity Generator (VSQG)≤ 100 kg (approx. 220 lbs)≤ 100 kg (approx. 220 lbs)[2][3][4]
- Small Quantity Generator (SQG)> 100 kg to < 1,000 kg> 100 kg to < 1,000 kg[2][3][4][5]
- Large Quantity Generator (LQG)≥ 1,000 kg≥ 1,000 kg[2][6]
On-Site Accumulation Time Limits (Federal EPA Guidelines)
- VSQGNo time limit, but quantity limits applyNo time limit, but quantity limits apply[6]
- SQGUp to 180 days (or 270 days if disposal facility is >200 miles)[4][5]Up to 180 days (or 270 days if disposal facility is >200 miles)[4][5]
- LQGUp to 90 days[6]Up to 90 days[6]

Note: State and local regulations may be more stringent than federal EPA guidelines. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.

Experimental Protocols for Safe Disposal

Neutralization of Sulfuric Acid

This protocol outlines the steps for safely neutralizing sulfuric acid in a laboratory setting prior to drain disposal.

Materials:

  • Concentrated sulfuric acid waste

  • Ice

  • Water

  • Neutralizing agent (e.g., 5% sodium hydroxide (B78521) solution or sodium bicarbonate)

  • Large Pyrex or other appropriate chemically resistant container

  • Stir bar and stir plate

  • pH meter or pH paper

  • Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.

Procedure:

  • Work in a designated area: Perform the neutralization in a well-ventilated fume hood.

  • Prepare the dilution vessel: Place a large, chemically resistant container on a stir plate and add a stir bar. Fill the container with cold water and ice. A general guideline is to use at least a 10:1 ratio of water to acid.

  • Dilute the acid: Slowly and carefully add the concentrated sulfuric acid to the cold water with continuous stirring. Always add acid to water, never the other way around , to avoid a violent exothermic reaction and splashing.[7][8]

  • Prepare the neutralizing solution: If using a strong base like sodium hydroxide, prepare a dilute solution (e.g., 5%).

  • Neutralize the diluted acid: Slowly add the neutralizing agent to the diluted sulfuric acid solution while monitoring the temperature and pH. If using sodium bicarbonate, be aware that it will cause foaming due to the release of carbon dioxide gas.[9]

  • Monitor the pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the neutralizing agent in small increments until the pH is within the acceptable range for drain disposal (typically 5.5 to 9.5).[1]

  • Final Disposal: Once the pH is stable within the acceptable range and the solution has cooled to room temperature, it can be flushed down the sanitary sewer with copious amounts of running water (at least 20 parts water to the neutralized solution), in accordance with local regulations.[1][10]

Packaging of Tridecan-2-ol for Hazardous Waste Disposal

This protocol provides a step-by-step guide for the safe packaging of tridecan-2-ol for collection by a licensed hazardous waste disposal service.

Materials:

  • Tridecan-2-ol waste

  • Chemically compatible container with a secure lid (e.g., polyethylene (B3416737) or glass)

  • Hazardous waste labels

  • Secondary containment bin

  • Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat.

Procedure:

  • Select an appropriate container: Choose a container that is compatible with tridecan-2-ol and is in good condition with no leaks or cracks. The container should have a secure, tight-fitting lid.

  • Transfer the waste: Carefully transfer the tridecan-2-ol waste into the designated container. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Label the container: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Tridecan-2-ol"

    • The accumulation start date (the date the first drop of waste was added to the container)

    • The specific hazard(s) (e.g., "Toxic to Aquatic Life")

  • Store safely: Place the sealed and labeled container in a designated satellite accumulation area (SAA). The SAA should be at or near the point of generation and under the control of laboratory personnel.[11] Use a secondary containment bin to prevent the spread of any potential leaks.

  • Arrange for pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of sulfuric acid and tridecan-2-ol.

Caption: Disposal workflow for sulfuric acid and tridecan-2-ol.

References

Essential Safety and Logistics for Handling Sulfuric Acid and Tridecan-2-ol

Author: BenchChem Technical Support Team. Date: October 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of sulfuric acid and tridecan-2-ol in a laboratory setting. Adherence to these guidelines is paramount for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following tables summarize the recommended PPE for handling sulfuric acid and tridecan-2-ol.

Table 1: Personal Protective Equipment for Sulfuric Acid

Body PartRequired PPERecommended Materials and Specifications
Eyes/Face Chemical safety goggles and a face shieldSplash-proof goggles are essential when there is any risk of exposure. A face shield provides an additional layer of protection against splashes.[1][2]
Skin/Body Chemical-resistant lab coat, apron, or full-body suitAn acid-resistant apron or a one to two-piece acid suit is recommended, especially for larger volumes.[2][3]
Hands Chemical-resistant gloves (gauntlet-length recommended)Suitable materials for concentrated sulfuric acid include Butyl rubber, Viton®, and neoprene.[1][2][4][5] For diluted sulfuric acid (30-70%), options include natural rubber and polyvinyl chloride (PVC).[1] Standard nitrile gloves are not recommended as sulfuric acid can readily penetrate them.[5][6]
Feet Closed-toe, chemical-resistant shoes or bootsPant legs should be worn over boots to prevent chemicals from entering.[2]
Respiratory Respirator (if exposure may exceed limits or in case of spills)A NIOSH-approved air-purifying, full-face respirator with acid gas cartridges is recommended if the ambient concentration exceeds 1 mg/m³. For unknown concentrations, a pressure-demand self-contained breathing apparatus (SCBA) is appropriate.

Table 2: Personal Protective Equipment for Tridecan-2-ol

Body PartRequired PPERecommended Materials and Specifications
Eyes/Face Safety glasses or chemical safety gogglesUse safety goggles with side protection.[7]
Skin/Body Lab coatLong-sleeved clothing is recommended.[8]
Hands Chemical-resistant glovesWear suitable gloves tested according to EN 374.[7]
Feet Closed-toe shoesStandard laboratory footwear is generally sufficient.
Respiratory Not generally requiredWork in a well-ventilated area.[8]

Operational Plans

Handling Sulfuric Acid:

  • Always handle concentrated sulfuric acid in a designated, well-ventilated fume hood.[4]

  • When diluting, always add acid to water slowly while stirring to dissipate the heat generated; never add water to acid, as this can cause a violent exothermic reaction and splashing.[2][4]

  • Use compatible equipment made of materials resistant to sulfuric acid.[2]

  • Transport corrosives in secondary containment, such as a bottle carrier.[5][6]

  • Ensure an eyewash station and safety shower are immediately accessible.[5][6]

Handling Tridecan-2-ol:

  • Handle in accordance with good industrial hygiene and safety practices.[8]

  • Ensure adequate ventilation in the work area.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly after handling.[8]

Disposal Plans

Disposal of Sulfuric Acid:

  • Sulfuric acid must be disposed of as hazardous waste.[2][4]

  • For small spills or waste streams, neutralization with a weak base such as sodium bicarbonate or lime is a common procedure.[2][9] Always perform neutralization in a fume hood with appropriate PPE.

  • The neutralized solution can often be flushed down the drain with copious amounts of water, but always check with local regulations first.[9]

  • For larger quantities, collect in a designated, labeled, and sealed hazardous waste container for pickup by a licensed disposal company.[2]

  • Do not dispose of sulfuric acid down the sink without neutralization.[6]

Disposal of Tridecan-2-ol:

  • Dispose of waste and contaminated packaging in accordance with local, regional, and national regulations.[8]

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[8]

Visualizing Safety Workflows

The following diagrams illustrate critical safety and decision-making processes in the laboratory.

Caption: Workflow for a chemical spill response.

Caption: Decision process for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.